Methyl 2,2-dimethylpent-4-enoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-dimethylpent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6-8(2,3)7(9)10-4/h5H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCKDIDOYWCKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472041 | |
| Record name | Methyl 2,2-dimethylpent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76352-72-2 | |
| Record name | Methyl 2,2-dimethylpent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethylpent-4-enoate
This technical guide provides a comprehensive overview of the primary synthesis mechanisms for methyl 2,2-dimethylpent-4-enoate, a valuable building block in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed reaction pathways, experimental protocols, and quantitative data.
Introduction
This compound is a γ,δ-unsaturated ester with applications in the synthesis of complex molecules and natural products. Its structure, featuring a quaternary carbon center, makes it a useful model compound for studying steric effects in chemical reactions. The synthesis of this compound is primarily achieved through two effective routes: a Claisen rearrangement-based approach and a classical esterification of the corresponding carboxylic acid.
Synthesis Route 1: Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement is a powerful method for the formation of γ,δ-unsaturated esters from allylic alcohols and orthoesters. In the context of this compound synthesis, this reaction utilizes 2-methyl-3-buten-2-ol and trimethyl orthoacetate.
Mechanism
The reaction proceeds through a[1][1]-sigmatropic rearrangement. The key steps are:
-
Formation of a ketene acetal: The allylic alcohol reacts with the orthoester under acidic catalysis to form a mixed orthoester, which then eliminates a molecule of alcohol to generate a reactive ketene acetal intermediate.
-
[1][1]-Sigmatropic rearrangement: The ketene acetal undergoes a concerted pericyclic rearrangement where a new carbon-carbon bond is formed between the allylic carbon and the ketene carbon, while the carbon-oxygen bond of the enol ether is cleaved. This rearrangement proceeds through a chair-like transition state.[2][3]
-
Product formation: The rearrangement directly yields the γ,δ-unsaturated ester, this compound.
Caption: Johnson-Claisen rearrangement for this compound synthesis.
Experimental Protocol
An improved, high-yield synthesis of methyl 3,3-dimethylpent-4-enoate, a constitutional isomer of the target molecule, has been reported and the principles can be adapted. A more direct, though less detailed, patented method for the target compound involves the reaction of 2-methyl-3-butene-2-ol with trimethyl orthoacetate.
General Procedure:
A mixture of 2-methyl-3-buten-2-ol and a slight excess of trimethyl orthoacetate is heated in the presence of a catalytic amount of a weak acid, such as propionic acid.[2] The reaction is typically carried out at elevated temperatures, and the progress can be monitored by techniques like gas chromatography. An improved process with a yield of up to 84% has been developed using orthophosphoric acid and sodium methoxide as catalysts at different stages, suggesting a two-step process might be optimal.[4]
| Parameter | Value | Reference |
| Reactants | 2-Methyl-3-buten-2-ol, Trimethyl orthoacetate | [5] |
| Catalyst | Propionic acid (general), Orthophosphoric acid/Sodium methoxide (improved) | [2][4] |
| Temperature | High temperatures (e.g., reflux) | [2] |
| Yield | Up to 84% (improved process) | [4] |
Synthesis Route 2: Fischer Esterification
This route involves the synthesis of the precursor, 2,2-dimethylpent-4-enoic acid, followed by its esterification with methanol.
Synthesis of 2,2-dimethylpent-4-enoic acid
The precursor acid can be synthesized via the hydrolysis of the ester obtained from the Johnson-Claisen rearrangement.
Fischer Esterification Mechanism
The esterification of 2,2-dimethylpent-4-enoic acid with methanol is a classic Fischer esterification, which proceeds under acidic conditions.[6]
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses to regenerate the carbonyl group.
-
Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.[7]
Caption: Fischer esterification for this compound synthesis.
Experimental Protocol
The esterification of pentanoic acid with methanol has been studied in detail, and these conditions can be applied to 2,2-dimethylpent-4-enoic acid.
General Procedure:
2,2-Dimethylpent-4-enoic acid is dissolved in an excess of methanol, which also serves as the solvent. A strong acid catalyst, such as sulfuric acid or a cation exchange resin (e.g., Amberlyst 15), is added to the mixture.[6][8] The reaction is typically heated to reflux to drive the equilibrium towards the product side. The progress of the reaction can be monitored by TLC or GC, and upon completion, the product is isolated and purified.
| Parameter | Value | Reference |
| Reactants | 2,2-Dimethylpent-4-enoic acid, Methanol | [6] |
| Catalyst | Sulfuric acid, Cation exchange resin (e.g., Amberlyst 15) | [6][8] |
| Solvent | Methanol (in excess) | [8] |
| Temperature | Reflux | [6] |
| Molar Ratio (Methanol:Acid) | 10:1 (for high conversion) | [8] |
| Catalyst Loading (Amberlyst 15) | 7% (g/L) | [8] |
| Conversion | >90% | [8] |
Summary of Synthetic Routes
Caption: Overview of the main synthesis routes to this compound.
Conclusion
The synthesis of this compound can be efficiently achieved through two primary pathways. The Johnson-Claisen rearrangement offers a direct route from commercially available starting materials, with the potential for high yields in a single step. The Fischer esterification provides a more classical approach, which is effective if the precursor carboxylic acid is readily available. The choice of method will depend on factors such as the availability of starting materials, desired scale, and specific experimental conditions preferred by the researcher. Both methods are robust and well-documented in the chemical literature, providing reliable access to this important synthetic intermediate.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. name-reaction.com [name-reaction.com]
- 6. Buy this compound (EVT-3194134) | 76352-72-2 [evitachem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to Methyl 2,2-dimethylpent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dimethylpent-4-enoate is an unsaturated ester with the molecular formula C₈H₁₄O₂.[1] It is a colorless to yellow liquid at room temperature.[1] This compound is of interest to researchers in organic synthesis and drug development due to its specific molecular architecture, featuring a quaternary carbon center adjacent to the ester functionality and a terminal double bond. These structural motifs provide a platform for stereoselective reactions and the introduction of diverse functional groups.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.2 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| CAS Number | 76352-72-2 | [1] |
Synthesis
The most common method for the synthesis of this compound is the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[1]
Experimental Protocol: General Esterification
A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general procedure for Fischer esterification is provided below. Researchers should optimize the reaction conditions for this specific substrate.
Materials:
-
2,2-dimethylpent-4-enoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylpent-4-enoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent for extraction.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by fractional distillation under reduced pressure.
Spectroscopic Data
Experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Theoretical spectra can be predicted using computational software, but experimental verification is necessary for confirmation.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.
Logical Relationship of Physicochemical Characterization
This diagram outlines the logical relationship between the synthesis and the subsequent characterization of the final product.
References
Methyl 2,2-dimethylpent-4-enoate spectroscopic data (NMR, IR, Mass)
A comprehensive analysis of the spectroscopic data for Methyl 2,2-dimethylpent-4-enoate (C₈H₁₄O₂) is presented in this technical guide. The document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.75 | ddt | 1H | H-4 |
| 5.05 | m | 2H | H-5 |
| 3.65 | s | 3H | O-CH₃ |
| 2.25 | d | 2H | H-3 |
| 1.20 | s | 6H | C(CH₃)₂ |
Predicted data based on analogous compounds and chemical shift theory. The solvent is assumed to be CDCl₃.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 177.5 | C=O (ester) |
| 134.0 | C-4 |
| 117.5 | C-5 |
| 51.5 | O-CH₃ |
| 45.0 | C-3 |
| 41.0 | C-2 |
| 24.5 | C(CH₃)₂ |
Predicted data based on analogous compounds and chemical shift theory. The solvent is assumed to be CDCl₃.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Medium | =C-H stretch |
| 2970, 2880 | Strong | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ester) |
| 1640 | Medium | C=C stretch (alkene) |
| 1150 | Strong | C-O stretch (ester) |
Characteristic absorption bands predicted based on functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 142 | 10 | [M]⁺ (Molecular Ion) |
| 127 | 20 | [M - CH₃]⁺ |
| 111 | 5 | [M - OCH₃]⁺ |
| 83 | 100 | [M - COOCH₃]⁺ (Base Peak) |
| 55 | 40 | [C₄H₇]⁺ |
Predicted fragmentation pattern based on the structure of this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation:
-
Accurately weigh 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][3]
-
Ensure complete dissolution by gentle vortexing or sonication.[1]
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[2][3]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[1][3]
-
Cap the NMR tube securely.[1]
-
Wipe the exterior of the NMR tube with a lint-free tissue dampened with ethanol or acetone to remove any fingerprints or dust.[1][4]
NMR Spectrometer Operation:
-
Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.[1]
-
Shim the magnetic field to optimize its homogeneity and achieve high resolution.[1]
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[1]
-
Set the acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).[1]
-
Acquire the NMR spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator.[5]
-
If necessary, clean the plates with a dry solvent like acetone and wipe with a lint-free tissue.[5]
-
Place one to two drops of liquid this compound onto the center of one salt plate.[6]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[5][6] This is known as preparing a "neat" sample.[5][6]
IR Spectrometer Operation:
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[6]
-
Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.[7]
-
Acquire the IR spectrum of the sample.
-
Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to the desiccator.[5][6]
Mass Spectrometry (MS)
Sample Preparation (Liquid Chromatography-Mass Spectrometry - LC-MS):
-
Prepare a stock solution of this compound by dissolving a small amount in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[8]
-
Dilute the stock solution with the mobile phase to a final concentration in the range of 1-10 µg/mL.[8]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[8]
-
Transfer the filtered solution to an appropriate autosampler vial.
Mass Spectrometer Operation:
-
The sample is introduced into the mass spectrometer, often after separation by liquid chromatography (LC).[9]
-
Ionization of the sample molecules is typically achieved using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[9]
-
The resulting ions are guided into the mass analyzer.[10]
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[10]
-
A detector measures the abundance of each ion, generating a mass spectrum.[10]
Logical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. webassign.net [webassign.net]
- 7. ursinus.edu [ursinus.edu]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
Structural Elucidation of Methyl 2,2-dimethylpent-4-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of Methyl 2,2-dimethylpent-4-enoate (C8H14O2; CAS No: 76352-72-2).[1] Due to the limited availability of published experimental spectra for this specific compound, this document leverages predicted spectroscopic data alongside established chemical principles to provide a robust framework for its characterization. The guide details the synthesis of the parent carboxylic acid and its subsequent esterification, outlines the expected outcomes from key analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and presents this information in a clear, structured format for easy reference.
Introduction
This compound is an unsaturated ester with potential applications as a building block in organic synthesis.[2] Its structure, featuring a quaternary carbon center adjacent to the ester carbonyl and a terminal double bond, makes it an interesting substrate for various chemical transformations.[2] Accurate structural confirmation is paramount for its use in research and development. This guide serves as a practical resource for the synthesis and structural verification of this compound.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 2,2-dimethyl-4-pentenoic acid.[2]
Synthesis of 2,2-Dimethyl-4-pentenoic Acid
A common method for the synthesis of 2,2-dimethyl-4-pentenoic acid involves the alkylation of a suitable enolate. A detailed experimental protocol is as follows:
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Isobutyric acid
-
Allyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), aqueous solution
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium solution via the dropping funnel while maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes.
-
To this solution, add a solution of isobutyric acid in anhydrous THF dropwise, ensuring the temperature remains below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.
-
Let the reaction mixture warm to room temperature and stir overnight.
-
Quench the reaction by adding water. Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2-dimethyl-4-pentenoic acid.
-
The crude product can be purified by vacuum distillation.
Esterification to this compound
The esterification of 2,2-dimethyl-4-pentenoic acid is a standard procedure.[2]
Materials:
-
2,2-Dimethyl-4-pentenoic acid
-
Methanol, anhydrous
-
Sulfuric acid (H2SO4), concentrated
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
In a round-bottom flask, dissolve 2,2-dimethyl-4-pentenoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound.
¹H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddt | 1H | -CH=CH₂ |
| ~5.1 | d | 1H | -CH=CH ₂ (trans) |
| ~5.0 | d | 1H | -CH=CH ₂ (cis) |
| ~3.7 | s | 3H | -OCH₃ |
| ~2.3 | d | 2H | -CH ₂-CH=CH₂ |
| ~1.2 | s | 6H | -C(CH ₃)₂- |
¹³C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~177 | C=O |
| ~134 | -C H=CH₂ |
| ~118 | -CH=C H₂ |
| ~52 | -OC H₃ |
| ~45 | -C H₂-CH=CH₂ |
| ~42 | -C (CH₃)₂- |
| ~25 | -C(C H₃)₂- |
IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3080 | =C-H stretch |
| ~2960 | C-H stretch (sp³) |
| ~1735 | C=O stretch (ester) |
| ~1640 | C=C stretch |
| ~1150 | C-O stretch |
| ~915 | =C-H bend (out of plane) |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 142 | Molecular ion [M]⁺ |
| 127 | Loss of methyl radical (•CH₃) |
| 111 | Loss of methoxy radical (•OCH₃) |
| 83 | McLafferty rearrangement (loss of propene) |
| 59 | Methoxycarbonyl cation [COOCH₃]⁺ |
| 41 | Allyl cation [C₃H₅]⁺ |
Visualizations
Logical Workflow for Structural Elucidation
Caption: Logical workflow for the synthesis and structural elucidation of this compound.
Predicted ¹H NMR Spectrum Visualization
Caption: Predicted ¹H NMR spectral assignments for this compound.
Conclusion
References
CAS number and IUPAC name for Methyl 2,2-dimethylpent-4-enoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2,2-dimethylpent-4-enoate, a versatile building block in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its utility in the development of complex molecules.
Chemical Identity and Properties
This compound is an unsaturated ester characterized by a terminal double bond and a quaternary carbon at the α-position relative to the carbonyl group.[1] This structural feature imparts significant steric hindrance, influencing its reactivity and making it a subject of interest in stereoselective synthesis.[1]
IUPAC Name: this compound[1] CAS Number: 76352-72-2[1][2]
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and predicted spectroscopic properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.2 g/mol | [1] |
| Appearance | Colorless to yellow liquid | |
| Predicted ¹H NMR | δ ~ 5.8 (m, 1H), 5.0 (m, 2H), 3.6 (s, 3H), 2.2 (d, 2H), 1.2 (s, 6H) ppm | |
| Predicted ¹³C NMR | δ ~ 177, 134, 118, 51, 45, 42, 25 ppm |
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound is the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[1] For large-scale production, continuous flow processes may be employed to enhance efficiency and yield.[1]
Experimental Protocol: Fischer Esterification
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
2,2-dimethylpent-4-enoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylpent-4-enoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dilute the residue with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by vacuum distillation to obtain pure this compound.
Chemical Reactivity and Applications in Drug Development
This compound serves as a valuable intermediate in organic synthesis due to its distinct functional groups: a terminal alkene and a sterically hindered ester.[1] The terminal alkene is susceptible to a variety of transformations such as hydroboration, epoxidation, and oxidation.[1] The quaternary carbon at the C2 position provides a significant steric shield, which can be exploited to control the stereochemical outcome of reactions at the carbonyl group.[1]
This compound is a key building block for the synthesis of complex natural products and biologically active molecules.[1] For instance, it has been utilized in the synthesis of Bacteriochlorins, which are analogs of chlorophyll, highlighting its role in accessing intricate molecular architectures relevant to drug discovery.[1] Furthermore, it has been employed in the synthesis of saccharide fatty acid esters, a class of compounds with potential biological activities.[1]
Logical Pathway in Synthesis
The strategic importance of this compound lies in its role as a molecular scaffold. The logical progression from simple precursors to this intermediate, and subsequently to complex, high-value molecules, is a cornerstone of its application in research and development. The dimethylated quaternary center, once installed, is carried through subsequent synthetic steps, ultimately becoming an integral part of the final molecular structure.
References
An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethylpent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of Methyl 2,2-dimethylpent-4-enoate. This unsaturated ester is a valuable building block in organic synthesis, particularly in the construction of complex molecules and natural products. This document details the primary synthetic routes, complete with experimental protocols and quantitative data, to facilitate its application in research and development.
Introduction
This compound is a specialty chemical characterized by a quaternary carbon center adjacent to the ester functionality and a terminal double bond. This unique structural arrangement makes it a useful synthon for introducing gem-dimethyl groups and a reactive alkene handle for further chemical transformations. A common and direct method for its synthesis is the esterification of its corresponding carboxylic acid precursor, 2,2-dimethylpent-4-enoic acid.[1]
Primary Synthetic Pathway: Alkylation and Esterification
The most prevalent and well-documented synthesis of this compound involves a two-step process:
-
Alkylation of Isobutyric Acid: Synthesis of the key intermediate, 2,2-dimethylpent-4-enoic acid.
-
Fischer Esterification: Conversion of the carboxylic acid to the target methyl ester.
This pathway is advantageous due to the ready availability of the starting materials and the generally high yields achievable.
Key Starting Materials
The primary starting materials for this synthetic route are outlined in the table below.
| Starting Material | Formula | Molar Mass ( g/mol ) | Key Properties |
| Isobutyric Acid | C₄H₈O₂ | 88.11 | Colorless liquid, readily available. |
| Diisopropylamine | C₆H₁₅N | 101.19 | Colorless to yellowish liquid, used to prepare LDA. |
| n-Butyllithium | C₄H₉Li | 64.06 | Organolithium reagent, strong base. |
| Allyl Bromide | C₃H₅Br | 120.98 | Alkylating agent, lachrymator. |
| Methanol | CH₄O | 32.04 | Reagent and solvent for esterification. |
| Sulfuric Acid | H₂SO₄ | 98.08 | Acid catalyst for esterification. |
Experimental Protocols
This procedure involves the generation of lithium diisopropylamide (LDA) in situ, which acts as a strong base to deprotonate isobutyric acid, followed by alkylation with allyl bromide.
Protocol:
-
To a solution of diisopropylamine (1.10 equivalents) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.10 equivalents) dropwise at -78 °C under an inert atmosphere.
-
After the addition is complete, warm the freshly prepared LDA solution to 0 °C and then cool it back down to -78 °C.
-
Slowly add isobutyric acid (1.00 equivalent) to the LDA solution.
-
After stirring for a period, add allyl bromide (1.10 equivalents) to the reaction mixture.
-
Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC or GC).
-
Upon completion, quench the reaction with water and perform an aqueous work-up. Acidify the aqueous layer and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-dimethylpent-4-enoic acid.
This standard procedure utilizes an acid catalyst to promote the reaction between the carboxylic acid and an excess of methanol.[1][2]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-dimethylpent-4-enoic acid (1.0 equivalent) in a large excess of methanol (which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.
-
If necessary, purify the product by fractional distillation under reduced pressure.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and specific conditions.
| Step | Reactant | Molar Ratio | Typical Yield |
| Alkylation | Isobutyric Acid | 1.00 | 70-85% |
| Diisopropylamine | 1.10 | ||
| n-Butyllithium | 1.10 | ||
| Allyl Bromide | 1.10 | ||
| Esterification | 2,2-dimethylpent-4-enoic acid | 1.00 | 80-95% |
| Methanol | Large Excess | ||
| Sulfuric Acid | Catalytic |
Alternative Synthetic Routes
While the alkylation and esterification sequence is the most common, other strategies can be employed for the synthesis of related structures, which may be adaptable for this compound. One such method is the Claisen rearrangement.
Claisen Rearrangement
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. For the synthesis of the isomeric Methyl 3,3-dimethylpent-4-enoate, a known procedure involves the reaction of 3-methylbut-2-enol with trimethyl orthoacetate. A similar approach for this compound would likely involve a different set of starting materials to achieve the desired substitution pattern.
Visualized Synthetic Workflows
The following diagrams illustrate the logical flow of the primary synthetic pathway for this compound.
Caption: Synthesis of 2,2-dimethylpent-4-enoic acid.
Caption: Fischer Esterification to the final product.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the alkylation of isobutyric acid to form 2,2-dimethylpent-4-enoic acid, followed by a Fischer esterification with methanol. This technical guide provides the necessary details for researchers and professionals to successfully synthesize this valuable intermediate for their applications in organic and medicinal chemistry. The provided protocols are robust and can be adapted to various laboratory scales.
References
theoretical yield calculation for Methyl 2,2-dimethylpent-4-enoate
An In-depth Technical Guide to the Theoretical Yield Calculation for Methyl 2,2-dimethylpent-4-enoate
This guide provides a comprehensive overview of the synthesis of this compound, focusing on the theoretical yield calculation. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthesis Overview
The most common and straightforward method for synthesizing this compound is through the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is often performed under reflux conditions to drive the reaction to completion.[1] The balanced chemical equation for this reaction is:
C₇H₁₂O₂ (2,2-dimethylpent-4-enoic acid) + CH₃OH (Methanol) ⇌ C₈H₁₄O₂ (this compound) + H₂O (Water)
This esterification is a reversible reaction. To maximize the yield of the ester, an excess of one of the reactants, typically the less expensive one (in this case, methanol), is used to shift the equilibrium towards the products, in accordance with Le Châtelier's principle.
Quantitative Data for Theoretical Yield Calculation
The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants. The calculation is based on the stoichiometry of the balanced chemical equation and the molar masses of the reactants and products.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Example Mass (g) | Moles (mol) |
| 2,2-dimethylpent-4-enoic acid | C₇H₁₂O₂ | 128.17[2][3][4][5][6] | 25.0 | 0.195 |
| Methanol | CH₃OH | 32.04[7][8] | 31.25 | 0.975 |
| This compound | C₈H₁₄O₂ | 142.20[9][10] | - | - |
Detailed Experimental Protocol (Illustrative)
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
2,2-dimethylpent-4-enoic acid (25.0 g, 0.195 mol)
-
Methanol (100 mL, approximately 79.2 g, 2.47 mol)
-
Concentrated Sulfuric Acid (H₂SO₄) (2 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2,2-dimethylpent-4-enoic acid (25.0 g).
-
Addition of Reagents: Add methanol (100 mL) to the flask and swirl to dissolve the acid. Carefully add concentrated sulfuric acid (2 mL) dropwise while cooling the flask in an ice bath.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude product can be further purified by vacuum distillation to obtain pure this compound.
Theoretical Yield Calculation
Step 1: Determine the Limiting Reactant
From the balanced equation, the stoichiometric ratio between 2,2-dimethylpent-4-enoic acid and methanol is 1:1.
-
Moles of 2,2-dimethylpent-4-enoic acid = 25.0 g / 128.17 g/mol = 0.195 mol
-
In this illustrative protocol, methanol is used in large excess, making 2,2-dimethylpent-4-enoic acid the limiting reactant .
Step 2: Calculate the Theoretical Moles of Product
Since the reaction stoichiometry is 1:1, the moles of this compound produced will be equal to the moles of the limiting reactant.
-
Moles of this compound = 0.195 mol
Step 3: Calculate the Theoretical Yield in Grams
-
Theoretical Yield = Moles of product × Molar mass of product
-
Theoretical Yield = 0.195 mol × 142.20 g/mol = 27.73 g
Visualizations
Caption: Fischer Esterification of 2,2-dimethylpent-4-enoic acid.
Caption: Workflow for Calculating Theoretical Yield.
References
- 1. Buy this compound (EVT-3194134) | 76352-72-2 [evitachem.com]
- 2. 2,2-Dimethyl-4-pentenoic acid, 95% | Fisher Scientific [fishersci.ca]
- 3. 2,2-Dimethyl-4-pentenoic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,4-Dimethylpent-4-enoic acid | C7H12O2 | CID 12216735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2-Dimethylpent-4-enoic acid | TargetMol [targetmol.com]
- 7. Methanol - Wikipedia [en.wikipedia.org]
- 8. brainly.com [brainly.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. 4,4-Dimethyl-pentenoic acid methyl ester | C8H14O2 | CID 5367816 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Historical Perspective on the Synthesis of Methyl 2,2-dimethylpent-4-enoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dimethylpent-4-enoate is a valuable building block in organic synthesis, finding application in the construction of complex molecules and natural products. Its preparation has been approached through various historical methods, primarily centered around the synthesis of its carboxylic acid precursor, 2,2-dimethylpent-4-enoic acid, followed by esterification. This technical guide provides a detailed overview of these historical synthetic routes, complete with experimental protocols and comparative data to inform modern synthetic strategies.
Core Synthetic Strategies: A Two-Stage Approach
The historical synthesis of this compound has predominantly followed a two-stage pathway:
-
Formation of 2,2-dimethylpent-4-enoic acid: This crucial step involves the creation of the α,α-disubstituted carboxylic acid backbone. A key historical method for this transformation is the alkylation of an enolate derived from isobutyric acid or its esters with an allyl halide.
-
Esterification: The subsequent conversion of the synthesized carboxylic acid to its methyl ester is typically achieved through acid-catalyzed esterification, a classic method known as the Fischer-Speier esterification.
Detailed Experimental Protocols
Stage 1: Synthesis of 2,2-dimethylpent-4-enoic Acid via Alkylation
Experimental Protocol: Allylation of Diethyl sec-butylmalonate (Adapted from US Patent 2,382,613)
-
Preparation of the Sodio Derivative: The sodio derivative of diethyl sec-butylmalonate is prepared by treating the ester (54.4 g) with one equivalent of alcohol-free sodium ethylate in diethyl carbonate (100 ml).
-
Allylation: To the resulting diethyl carbonate solution of the sodio derivative, allyl bromide (35 g) is added.
-
Reaction Conditions: The mixture is refluxed until it is no longer alkaline to phenolphthalein test paper. This typically requires about fifty hours.
-
Work-up: The reaction mixture is then cooled and stirred into an equal volume of cold water. The solution is neutralized or made faintly acidic to litmus with acetic acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layer and ether extracts are dried with anhydrous sodium sulfate.
-
Purification: The sodium sulfate is filtered off, and after stripping off the ether and diethyl carbonate, the residual ester is fractionated by distillation.
This general procedure illustrates the historical approach to introducing an allyl group to a malonate-type substrate, which is a foundational step for creating the carbon skeleton of 2,2-dimethylpent-4-enoic acid. The subsequent hydrolysis of the diethyl ester and decarboxylation would yield the desired carboxylic acid.
Stage 2: Esterification of 2,2-dimethylpent-4-enoic Acid
The Fischer-Speier esterification, first described in 1895, remains a fundamental method for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1] This method is well-suited for the esterification of 2,2-dimethylpent-4-enoic acid.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: 2,2-dimethylpent-4-enoic acid is dissolved in an excess of methanol.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is cautiously added to the solution.
-
Reaction Conditions: The reaction mixture is heated under reflux for a period of 1-10 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is diluted with an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation.
Quantitative Data Summary
Historical literature often lacks the detailed quantitative data reporting standards of modern publications. However, based on analogous reactions and general principles of the described methods, the following table provides an estimated summary of expected outcomes.
| Method Stage | Reactants | Key Reagents | Typical Yield | Key Parameters |
| Acid Synthesis | Diethyl isobutyrate, Allyl bromide | Sodium ethoxide, Diethyl carbonate | 60-80% | Reflux temperature, extended reaction time |
| Esterification | 2,2-dimethylpent-4-enoic acid, Methanol | Sulfuric acid (catalytic) | 70-90% | Reflux temperature, use of excess methanol |
Logical Workflow of the Synthesis
The overall synthetic strategy can be visualized as a two-step sequential process.
Caption: A logical workflow for the two-stage synthesis of this compound.
Signaling Pathway of Fischer-Speier Esterification
The mechanism of the Fischer-Speier esterification involves a series of protonation and nucleophilic attack steps, which can be represented as a signaling pathway.
Caption: The reaction pathway of the acid-catalyzed Fischer-Speier esterification.
Conclusion
The historical methods for the preparation of this compound highlight fundamental principles of organic synthesis that remain relevant today. The two-step approach, involving the formation of the carboxylic acid precursor via alkylation followed by Fischer-Speier esterification, represents a robust and well-established route. Understanding these historical protocols provides a valuable foundation for the development of modern, optimized synthetic procedures for this important chemical intermediate.
References
An In-depth Technical Guide to the Molecular Geometry and Conformation of Methyl 2,2-dimethylpent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated molecular geometry and conformational preferences of methyl 2,2-dimethylpent-4-enoate. In the absence of specific experimental data for this molecule, this guide synthesizes information from analogous chemical structures and theoretical principles to predict its structural characteristics. It details the fundamental concepts of ester conformation, the influence of its specific structural features—a quaternary carbon and a terminal double bond—and outlines the primary experimental and computational methodologies that would be employed for its precise structural determination. This document is intended to serve as a foundational resource for researchers interested in the stereochemical aspects of this and similar unsaturated esters.
Introduction
This compound is an unsaturated ester with a molecular formula of C₈H₁₄O₂. Its structure is characterized by a methyl ester group, a quaternary carbon at the α-position, and a terminal carbon-carbon double bond. These features give rise to interesting considerations regarding its three-dimensional structure, which can influence its reactivity, physical properties, and potential biological activity. Understanding the molecule's preferred conformations is crucial for applications in organic synthesis, materials science, and drug design.
This guide will delve into the theoretical underpinnings of the conformational landscape of this compound, present data from analogous compounds, and provide detailed experimental and computational workflows for its comprehensive structural analysis.
Theoretical Background: Conformation of Esters
The conformational preferences of esters are primarily dictated by the rotation around the C(O)-O single bond. Two planar conformations are generally considered: s-trans (or Z) and s-cis (or E).
-
s-trans (Z) Conformation: In this arrangement, the alkyl group attached to the oxygen and the carbonyl group are on opposite sides of the C-O single bond. This conformation is generally more stable for most esters due to a favorable overlap between the lone pair of the single-bonded oxygen and the π* orbital of the carbonyl group, leading to resonance stabilization. Steric hindrance between the substituents is also minimized in this conformation.
-
s-cis (E) Conformation: Here, the alkyl group and the carbonyl group are on the same side of the C-O bond. This conformation is generally less stable due to increased steric repulsion and less effective resonance stabilization.
For simple methyl esters, the energy difference between the s-trans and s-cis conformers can be significant, with the s-trans being more stable by several kcal/mol. The rotational barrier between these conformers is also substantial, typically in the range of 10-15 kcal/mol.
Predicted Molecular Geometry and Conformation of this compound
Based on the principles of ester conformation and analysis of structurally similar molecules, the following predictions can be made for this compound:
-
Ester Group Conformation: The methyl ester group is expected to strongly prefer the planar s-trans (Z) conformation.
-
Rotations around Single Bonds:
-
C(O)-C(CH₃)₂ Bond: Rotation around this bond will be influenced by the steric bulk of the two methyl groups.
-
C(CH₃)₂-CH₂ Bond: The presence of the gem-dimethyl group will likely lead to a staggered conformation to minimize steric interactions.
-
CH₂-CH=CH₂ Bond: Rotation around this bond will determine the orientation of the vinyl group relative to the rest of the molecule. The lowest energy conformers will likely have the double bond staggered with respect to the adjacent methylene group.
-
The overall shape of the molecule will be a result of the interplay of these rotational preferences, aiming to minimize steric strain and maximize electronic stabilization.
Data from Analogous Compounds
The following table summarizes typical bond lengths and angles for ester functional groups, which can be considered as approximate values for this compound.
| Parameter | Typical Value |
| C=O Bond Length | ~1.21 Å |
| C-O Bond Length | ~1.34 Å |
| O-CH₃ Bond Length | ~1.44 Å |
| O=C-O Bond Angle | ~125° |
| C-O-CH₃ Bond Angle | ~115° |
Experimental Protocols for Structural Determination
To definitively determine the molecular geometry and conformational preferences of this compound, a combination of experimental techniques would be required.
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.[4]
Methodology:
-
Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.[5][6]
-
Electron Beam Interaction: A high-energy beam of electrons is scattered by the molecules in the gas jet.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.[4]
-
Data Analysis: The radial distribution of the scattered electron intensity is analyzed to determine the internuclear distances and vibrational amplitudes. This information is then used to refine a molecular model and obtain precise bond lengths, bond angles, and dihedral angles.
References
- 1. Methyl Internal Rotation in Fruit Esters: Chain-Length Effect Observed in the Microwave Spectrum of Methyl Hexanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyclic systems with unsaturated substituents [ch.ic.ac.uk]
- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. chemrxiv.org [chemrxiv.org]
Solubility Profile of Methyl 2,2-dimethylpent-4-enoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Methyl 2,2-dimethylpent-4-enoate (CAS No. 76352-72-2), an unsaturated ester utilized in organic synthesis and the production of fine chemicals.[1] This document compiles available solubility information, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for these procedures.
Core Concepts in Solubility
The solubility of an ester like this compound is governed by its molecular structure. While the ester group introduces polarity, the hydrocarbon portion of the molecule is nonpolar. The principle of "like dissolves like" is paramount; polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Esters can act as hydrogen bond acceptors, which allows for some solubility in protic solvents.[2][3] However, as the carbon chain length increases, the nonpolar character dominates, reducing solubility in polar solvents like water.[2][4] In contrast, esters are generally soluble in a wide range of organic solvents.
Quantitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution.
| Solvent | Chemical Formula | Polarity | Expected Solubility |
| Ethanol | C₂H₅OH | Polar Protic | Miscible |
| Methanol | CH₃OH | Polar Protic | Miscible |
| Acetone | C₃H₆O | Polar Aprotic | Miscible |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible |
| Diethyl Ether | (C₂H₅)₂O | Relatively Nonpolar | Miscible |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |
| Toluene | C₇H₈ | Nonpolar | Soluble |
| Hexane | C₆H₁₄ | Nonpolar | Soluble |
| Water | H₂O | Polar Protic | Insoluble to Very Slightly Soluble |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents.
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selected range of organic solvents at ambient temperature.
Materials:
-
This compound (purity ≥ 95%)
-
Selected organic solvents (analytical grade): Ethanol, Methanol, Acetone, Ethyl Acetate, Diethyl Ether, Dichloromethane, Toluene, Hexane
-
Glass vials with screw caps
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of Solvent Aliquots: Dispense a precise volume (e.g., 1.0 mL) of each organic solvent into separate, clearly labeled glass vials.
-
Initial Miscibility Test:
-
To each vial containing a solvent, add an equal volume (1.0 mL) of this compound.
-
Cap the vials securely and vortex for 30 seconds.
-
Visually inspect the mixture against a well-lit background. If the mixture is clear and forms a single phase, the two liquids are considered miscible.
-
-
Determination of Solubility Limit (for non-miscible systems):
-
If two distinct layers form, the liquids are immiscible. To determine the approximate solubility, begin with a fresh 1.0 mL aliquot of the solvent.
-
Add small, precise increments of this compound (e.g., 10 µL) to the solvent.
-
After each addition, cap the vial and vortex until the solute is fully dissolved or a persistent second phase is observed.
-
Continue the incremental additions until the solution becomes saturated, indicated by the first sign of persistent cloudiness or the formation of a separate layer that does not disappear upon further mixing.
-
Record the total volume of this compound added to reach the saturation point.
-
-
Data Recording and Analysis:
-
For miscible systems, report the solubility as "miscible."
-
For systems with limited solubility, calculate the approximate solubility in terms of volume/volume percentage (v/v%) or convert to a mass/volume concentration using the density of this compound.
-
Repeat each determination at least three times to ensure reproducibility.
-
Safety Precautions: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for this compound and all solvents used.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 2,2-dimethylpent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step laboratory-scale protocol for the synthesis of Methyl 2,2-dimethylpent-4-enoate. The synthesis commences with the alkylation of isobutyric acid to form 2,2-dimethylpent-4-enoic acid, which is subsequently esterified via a Fischer esterification to yield the target compound. This protocol includes comprehensive experimental procedures, a summary of quantitative data, and characterization details to ensure reproducibility and assist in the production of this valuable intermediate for organic synthesis.
Introduction
This compound is a versatile building block in organic synthesis, utilized in the construction of more complex molecules. Its structure, featuring a quaternary carbon center adjacent to an ester functionality and a terminal double bond, makes it a useful precursor in various synthetic pathways. The following protocol outlines a reliable method for its preparation on a laboratory scale.
Overall Reaction Scheme
Application Notes and Protocols for the Ireland-Claisen Rearrangement of Methyl 2,2-dimethylpent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ireland-Claisen rearrangement is a powerful and versatile[1][1]-sigmatropic rearrangement reaction used in organic synthesis to form carbon-carbon bonds with a high degree of stereocontrol.[2][3] This reaction transforms an allylic ester into a γ,δ-unsaturated carboxylic acid.[1] A key feature of the Ireland-Claisen rearrangement is the in situ formation of a silyl ketene acetal from the corresponding ester, which then undergoes the rearrangement under milder conditions than the traditional Claisen rearrangement.[1][4] The geometry of the intermediate silyl ketene acetal, which can often be controlled by the reaction conditions, dictates the stereochemical outcome of the reaction, making it a valuable tool in the synthesis of complex molecules and natural products.[2][5]
Methyl 2,2-dimethylpent-4-enoate serves as an excellent model substrate for demonstrating the utility of the Ireland-Claisen rearrangement in creating a quaternary carbon center. The gem-dimethyl substitution at the α-position of the ester is a common motif in various natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for conducting the Ireland-Claisen rearrangement using this substrate.
Reaction Principle and Stereochemistry
The Ireland-Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state.[2][3] The stereochemical outcome of the reaction is highly dependent on the geometry of the intermediate silyl ketene acetal. The (E)- and (Z)-silyl ketene acetals lead to different diastereomeric products. The formation of these intermediates can be influenced by the choice of base and solvent. For instance, the use of a strong base like lithium diisopropylamide (LDA) in a non-polar solvent such as THF typically favors the formation of the (Z)-enolate, while the addition of a polar co-solvent like hexamethylphosphoramide (HMPA) can promote the formation of the (E)-enolate.[1]
Applications in Synthesis
The γ,δ-unsaturated carboxylic acid product obtained from the Ireland-Claisen rearrangement is a versatile synthetic intermediate. The double bond can be further functionalized through various reactions such as oxidation, reduction, or addition reactions. The carboxylic acid moiety can be converted into other functional groups like esters, amides, or alcohols. This versatility makes the Ireland-Claisen rearrangement a valuable strategic tool in the total synthesis of complex molecules where precise control of stereochemistry is crucial.[2]
Data Presentation
Due to the absence of specific experimental data for the Ireland-Claisen rearrangement of this compound in the reviewed literature, the following tables present representative data for analogous α,α-disubstituted allylic esters to illustrate the expected yields and diastereoselectivities under different reaction conditions.
Table 1: Representative Yields for the Ireland-Claisen Rearrangement of α,α-Dialkyl Allylic Esters
| Entry | Allylic Ester Substrate | Base | Silylating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Allyl 2,2-dimethylpropanoate | LDA | TMSCl | THF | 25-67 | 85 | (Ireland et al.) |
| 2 | Crotyl 2,2-dimethylpropanoate | LDA | TMSCl | THF | 25-67 | 91 | (Ireland et al.) |
| 3 | Allyl 2-methyl-2-phenylpropanoate | LDA | TMSCl | THF | 25-67 | 88 | (Ireland et al.) |
Note: This table provides data for structurally similar compounds to indicate the general efficiency of the Ireland-Claisen rearrangement for substrates with gem-disubstitution at the α-position.
Table 2: Representative Diastereoselectivity in the Ireland-Claisen Rearrangement
| Entry | Allylic Ester Substrate | Conditions | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Crotyl 2,2-dimethylpropanoate | LDA, TMSCl, THF | >95:5 | (Ireland et al.) |
| 2 | Cinnamyl 2,2-dimethylpropanoate | LDA, TMSCl, THF | >95:5 | (Ireland et al.) |
Note: This table highlights the high diastereoselectivity that can be achieved in the Ireland-Claisen rearrangement, which is a key feature of this reaction.
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of this compound and its subsequent Ireland-Claisen rearrangement.
Protocol 1: Synthesis of this compound
Materials:
-
2,2-Dimethylpent-4-enoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,2-dimethylpent-4-enoic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
The product can be further purified by distillation if necessary.
Protocol 2: Ireland-Claisen Rearrangement of this compound
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask
-
Syringes
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add freshly distilled TMSCl (1.2 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding 1 M hydrochloric acid at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude γ,δ-unsaturated carboxylic acid can be purified by flash column chromatography on silica gel.
Visualizations
Reaction Mechanism of the Ireland-Claisen Rearrangement
References
Application of Methyl 2,2-dimethylpent-4-enoate in Fragrance Synthesis: A Detailed Guide for Researchers
Abstract
Methyl 2,2-dimethylpent-4-enoate is a valuable synthetic intermediate in fragrance chemistry. While not typically used as a standalone fragrance ingredient, its unique structural features, particularly the gem-dimethyl group alpha to the ester and a terminal double bond, make it a versatile precursor for the synthesis of novel fragrance molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion into fragrance raw materials with desirable olfactory properties. The content is intended for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development.
Introduction: The Role of Branched Esters in Fragrance Chemistry
Unsaturated esters are a cornerstone of modern perfumery, often imparting fruity, green, and floral notes to fragrance compositions. The presence of alkyl branching, such as the gem-dimethyl group in this compound, can significantly influence the olfactory profile of a molecule. This substitution can enhance substantivity, modify the odor character, and introduce unique nuances. While the target molecule itself possesses a relatively weak odor, its true value lies in its potential to be transformed into more potent and complex fragrance ingredients.
Based on the olfactory characteristics of structurally similar compounds, such as ethyl 2,4-dimethyl-2-pentenoate which exhibits a floral-chamomile and fruity-herbaceous character, it is anticipated that derivatives of this compound will fall within the green, fruity, and herbaceous fragrance families.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is through the Johnson-Claisen rearrangement. This[1][1]-sigmatropic rearrangement offers a high degree of control and predictability in forming the carbon-carbon bond necessary for the desired structure.
Synthesis Pathway: Johnson-Claisen Rearrangement
The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester.[1][2][3] In this case, 2-methyl-3-buten-2-ol reacts with trimethyl orthoacetate.
Figure 1: Synthesis of this compound via Johnson-Claisen Rearrangement.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methyl-3-buten-2-ol
-
Trimethyl orthoacetate
-
Propanoic acid (catalytic amount)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 2-methyl-3-buten-2-ol (1.0 eq), trimethyl orthoacetate (1.5 eq), and a catalytic amount of propanoic acid (0.05 eq) in toluene.
-
Heat the reaction mixture to reflux and collect the methanol byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 10-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to yield this compound as a colorless liquid.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| CAS Number | 76352-72-2 |
| Appearance | Colorless to pale yellow liquid |
| Purity (typical) | >95% |
Application in Fragrance Synthesis: A Precursor to Valuable Ingredients
This compound serves as a key intermediate for the synthesis of fragrance alcohols and aldehydes, which often possess more desirable and potent olfactory properties.
Synthesis of 2,2-Dimethylpent-4-en-1-ol: A Green, Floral Alcohol
The reduction of the ester functionality in this compound provides access to the corresponding primary alcohol, 2,2-dimethylpent-4-en-1-ol. This alcohol is anticipated to have a green, floral, and slightly woody character, making it a potentially valuable component in various fragrance compositions.
Figure 2: Reduction of this compound to 2,2-Dimethylpent-4-en-1-ol.
Experimental Protocol: Synthesis of 2,2-Dimethylpent-4-en-1-ol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.1 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by vacuum distillation to obtain 2,2-dimethylpent-4-en-1-ol.
Synthesis of 2,2-Dimethylpent-4-enal: A Powerful Green, Aldehydic Note
The corresponding aldehyde, 2,2-dimethylpent-4-enal, can be synthesized from the alcohol obtained in the previous step. Aldehydes of this type are often characterized by powerful, diffusive, and green-citrusy notes, making them highly impactful in fragrance formulations even at low concentrations.
Figure 3: Oxidation of 2,2-Dimethylpent-4-en-1-ol to 2,2-Dimethylpent-4-enal.
Experimental Protocol: Synthesis of 2,2-Dimethylpent-4-enal
Materials:
-
2,2-Dimethylpent-4-en-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
Procedure:
-
To a round-bottom flask, add a suspension of PCC (1.5 eq) in anhydrous DCM.
-
To this suspension, add a solution of 2,2-dimethylpent-4-en-1-ol (1.0 eq) in anhydrous DCM in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad thoroughly with diethyl ether.
-
Combine the organic filtrates and carefully remove the solvent by distillation at atmospheric pressure (to avoid polymerization of the aldehyde).
-
The crude aldehyde can be further purified by careful vacuum distillation if necessary.
Table 2: Properties of Fragrance Derivatives
| Compound | Molecular Formula | Molecular Weight | Predicted Olfactory Profile |
| 2,2-Dimethylpent-4-en-1-ol | C₇H₁₄O | 114.19 g/mol | Green, floral, slightly woody |
| 2,2-Dimethylpent-4-enal | C₇H₁₂O | 112.17 g/mol | Powerful, green, aldehydic, citrus |
Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate. Through straightforward and well-established chemical transformations, it can be converted into valuable fragrance ingredients, namely the corresponding alcohol and aldehyde. These derivatives hold significant promise for introducing novel green, floral, and aldehydic notes to a wide range of fragrance applications. The protocols outlined in this document provide a solid foundation for the synthesis and exploration of these and other novel fragrance molecules derived from this compound. Further sensory evaluation of the synthesized derivatives is recommended to fully characterize their olfactory properties and potential applications in perfumery.
References
Application Notes and Protocols: Methyl 2,2-dimethylpent-4-enoate as a Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl 2,2-dimethylpent-4-enoate as a versatile chiral building block in asymmetric synthesis. The focus is on its application in stereoselective transformations to generate high-value chiral molecules. Detailed experimental protocols for key reactions are provided to facilitate practical implementation in the laboratory.
Introduction
This compound is a prochiral olefin containing a gem-dimethyl substituted carbon alpha to a methyl ester. This structural motif makes it an interesting substrate for a variety of asymmetric transformations, allowing for the introduction of new stereocenters with high levels of control. The terminal double bond and the ester functionality offer multiple sites for catalytic asymmetric reactions, leading to the synthesis of a range of chiral synthons.
Asymmetric Hydrogenation of this compound
One of the most effective methods for the stereoselective transformation of this compound is through asymmetric hydrogenation of its carbon-carbon double bond. This reaction, pioneered by Noyori and co-workers, utilizes ruthenium catalysts bearing the chiral BINAP ligand to achieve high enantioselectivity. The resulting product, methyl 2,2-dimethylpentanoate, possesses a chiral center at the C4 position and serves as a valuable intermediate for the synthesis of various natural products and pharmaceuticals.
Reaction Scheme
Figure 1: Asymmetric hydrogenation of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the asymmetric hydrogenation of this compound based on the seminal work by Noyori et al.
| Catalyst | Substrate/Catalyst Ratio | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Ru(OAc)₂((R)-BINAP) | 2000 | Methanol | 100 | 20 | 12 | >95 | 96 |
Experimental Protocol: Asymmetric Hydrogenation of this compound
This protocol is adapted from the work of Noyori and co-workers.
Materials:
-
This compound
-
Ru(OAc)₂((R)-BINAP) or Ru(OAc)₂((S)-BINAP)
-
Methanol (degassed)
-
High-pressure autoclave equipped with a magnetic stirrer
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox under an inert atmosphere (argon or nitrogen), charge a glass liner for the autoclave with Ru(OAc)₂((R)-BINAP) (e.g., 0.001 mmol for a 2 mmol scale reaction).
-
Add degassed methanol (e.g., 5 mL) to the glass liner.
-
Add this compound (e.g., 2 mmol, 284 mg) to the solution.
-
Seal the glass liner and place it inside the high-pressure autoclave.
-
Seal the autoclave and purge it with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen to 100 atm.
-
Stir the reaction mixture at 20 °C for 12 hours.
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Open the autoclave and remove the glass liner.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral methyl 2,2-dimethylpentanoate.
-
Determine the enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Logical Workflow for Asymmetric Hydrogenation
The following diagram illustrates the logical workflow for the asymmetric hydrogenation of this compound.
Potential Applications of the Chiral Product
The resulting enantiomerically enriched methyl 2,2-dimethylpentanoate is a valuable chiral building block. The ester functionality can be further manipulated to an aldehyde, alcohol, or carboxylic acid. The newly created stereocenter can direct subsequent stereoselective reactions, making it a useful starting material for the synthesis of complex chiral molecules, including:
-
Pharmaceutical intermediates: The chiral pentanoate core can be incorporated into various drug candidates.
-
Natural products: Many natural products contain chiral methyl-substituted carbon chains.
-
Chiral ligands: The chiral backbone can be modified to create new ligands for asymmetric catalysis.
Other Potential Asymmetric Transformations
While asymmetric hydrogenation is a well-established method, the structure of this compound also lends itself to other potential asymmetric transformations, which are areas for further research and development. These include:
-
Asymmetric Dihydroxylation: The terminal double bond can be dihydroxylated using osmium or ruthenium catalysts with chiral ligands to produce a chiral diol.
-
Asymmetric Epoxidation: Reagents like Sharpless's or Jacobsen's catalysts could be employed to asymmetrically epoxidize the double bond, yielding a chiral epoxide.
-
Asymmetric Hydroformylation: The use of chiral rhodium or cobalt catalysts could lead to the enantioselective formation of a chiral aldehyde.
The exploration of these and other asymmetric reactions will further expand the utility of this compound as a versatile chiral building block in modern organic synthesis.
Signaling Pathway Diagram (Hypothetical)
The chiral products derived from this compound can potentially be designed as inhibitors or modulators of specific biological pathways. The following is a hypothetical diagram illustrating how a synthesized chiral molecule could interact with a generic signaling pathway.
experimental procedure for the esterification to form Methyl 2,2-dimethylpent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of Methyl 2,2-dimethylpent-4-enoate via Fischer esterification of 2,2-dimethylpent-4-enoic acid. The protocol outlines the necessary reagents, equipment, step-by-step instructions for the reaction, work-up, and purification, as well as safety precautions and characterization data. Due to the steric hindrance at the α-position of the carboxylic acid, this protocol employs an excess of the alcohol and an acid catalyst to drive the reaction towards the desired ester product.
Introduction
This compound is a valuable intermediate in organic synthesis, utilized as a building block for more complex molecules and in the development of fine chemicals.[1] Its structure, featuring a quaternary carbon center adjacent to the ester functionality, presents a unique steric environment that can be exploited in various chemical transformations. The most common and direct method for its preparation is the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol, catalyzed by a strong acid such as sulfuric acid, under reflux conditions.[1] This process is an equilibrium reaction, and to ensure a high yield of the ester, an excess of methanol is typically used to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Reaction Scheme
Reaction catalyzed by H₂SO₄
Data Presentation
Table 1: Reagent and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,2-dimethylpent-4-enoic acid | C₇H₁₂O₂ | 128.17 | 16386-93-9 |
| Methanol | CH₄O | 32.04 | 67-56-1 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 |
| This compound | C₈H₁₄O₂ | 142.20 | 76352-72-2 |
Table 2: Experimental Parameters
| Parameter | Value |
| Molar Ratio (Acid:Methanol) | ~1:30 |
| Catalyst Loading (H₂SO₄) | ~5 mol% |
| Reaction Temperature | ~65 °C (Reflux) |
| Reaction Time | 4-6 hours (or until completion by TLC) |
| Expected Yield | 70-85% |
Experimental Protocol
Materials and Equipment
-
2,2-dimethylpent-4-enoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
-
TLC plates (Silica gel 60 F₂₅₄) and developing chamber
Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylpent-4-enoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq, which also acts as the solvent).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.05 eq) to the solution. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle. Let the reaction proceed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Caution: Carbon dioxide gas will evolve. Vent the separatory funnel frequently.
-
Wash the organic layer with water, followed by a saturated solution of sodium chloride (brine).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.[1]
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following spectroscopic methods. Note: The following data is predicted or based on similar compounds due to a lack of experimentally published spectra.
-
¹H NMR (predicted):
-
δ 5.85-5.75 (m, 1H, -CH=CH₂)
-
δ 5.10-5.00 (m, 2H, -CH=CH₂)
-
δ 3.67 (s, 3H, -OCH₃)
-
δ 2.25 (d, 2H, -CH₂-CH=)
-
δ 1.18 (s, 6H, -C(CH₃)₂)
-
-
¹³C NMR (predicted):
-
δ 177.5 (C=O)
-
δ 133.0 (-CH=)
-
δ 118.5 (=CH₂)
-
δ 51.5 (-OCH₃)
-
δ 45.0 (-CH₂-)
-
δ 41.0 (-C(CH₃)₂-)
-
δ 24.5 (-C(CH₃)₂)
-
-
IR (Infrared Spectroscopy):
-
~3075 cm⁻¹ (=C-H stretch)
-
~2970 cm⁻¹ (C-H stretch)
-
~1735 cm⁻¹ (C=O ester stretch)
-
~1640 cm⁻¹ (C=C stretch)
-
~1150 cm⁻¹ (C-O stretch)
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
The reaction should be heated using a heating mantle, not an open flame.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: The Role of Methyl 2,2-dimethylpent-4-enoate in the Total Synthesis of Stable Bacteriochlorins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dimethylpent-4-enoate is a valuable chiral building block in organic synthesis, particularly in the construction of complex molecules and natural products.[1] Its key structural feature, a quaternary carbon center bearing two methyl groups (a gem-dimethyl group), imparts significant steric influence and provides a scaffold for stereoselective transformations.[1] A notable application of this motif is in the de novo synthesis of stable bacteriochlorins, which are synthetic analogues of bacteriochlorophylls found in photosynthetic bacteria.[2][3] The gem-dimethyl substitution is crucial for preventing the oxidative degradation of the bacteriochlorin macrocycle, a common issue with unsubstituted analogues.[2][4]
These synthetic bacteriochlorins, with their strong absorption in the near-infrared (NIR) region, are of significant interest for various applications, including photodynamic therapy (PDT), solar energy conversion, and molecular imaging.[5] This document provides detailed application notes and protocols for the use of this compound as a precursor in the total synthesis of a stable, gem-dimethyl substituted bacteriochlorin.
Application: Precursor to a Key Dihydrodipyrrin Intermediate
The total synthesis of stable bacteriochlorins often proceeds through the dimerization of a key intermediate, a dihydrodipyrrin-acetal bearing a gem-dimethyl group. This compound serves as a precursor for the synthesis of one of the pyrrole rings that constitute this crucial intermediate. The gem-dimethyl group from the starting material is incorporated into the pyrroline ring of the dihydrodipyrrin, providing the necessary steric hindrance to prevent aromatization of the final bacteriochlorin macrocycle.
The overall synthetic strategy involves the following key stages:
-
Synthesis of a gem-dimethyl substituted pyrrole derivative: This involves the transformation of this compound into a functionalized pyrrole ring.
-
Synthesis of a dihydrodipyrrin-acetal: Coupling of the gem-dimethyl substituted pyrrole with another pyrrole derivative, followed by functional group manipulations, yields the key dihydrodipyrrin-acetal intermediate.
-
Self-condensation to form the bacteriochlorin macrocycle: Acid-catalyzed self-condensation of the dihydrodipyrrin-acetal leads to the formation of the stable bacteriochlorin.
Experimental Protocols
Protocol 1: Synthesis of a Key Pyrrole Intermediate from a Precursor Derived from this compound
This protocol outlines the synthesis of a key pyrrole intermediate, which is a crucial component for the subsequent formation of the dihydrodipyrrin-acetal. The initial steps to convert this compound to the necessary precursor, methyl 3,3-dimethyl-5-nitropentanoate, are based on established organic transformations.
Reaction Scheme:
References
Application Notes and Protocols for Monitoring Methyl 2,2-dimethylpent-4-enoate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving Methyl 2,2-dimethylpent-4-enoate. The protocols outlined below utilize common analytical techniques to provide real-time or quasi-real-time information on reaction kinetics, conversion, and purity.
Introduction
This compound is a valuable building block in organic synthesis.[1] Accurate monitoring of its formation via esterification or its subsequent functionalization, such as through olefin metathesis, is crucial for optimizing reaction conditions, maximizing yield, and ensuring product quality. This document details the application of Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared (FTIR) Spectroscopy, and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for this purpose.
Monitoring Esterification of 2,2-dimethylpent-4-enoic Acid
The synthesis of this compound is commonly achieved through the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol in the presence of an acid catalyst.[1]
Reaction Scheme:
Monitoring this equilibrium reaction is key to driving it towards the product.[2]
Application Note 1: Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle: GC-FID is a robust technique for separating and quantifying volatile compounds. By taking aliquots from the reaction mixture at various time points, the consumption of the starting material and the formation of the product can be tracked. The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound.
Workflow Diagram:
Caption: Workflow for monitoring esterification by GC-FID.
Experimental Protocol:
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for the analysis of fatty acid methyl esters (e.g., DB-Wax or similar polar column).[3]
-
Autosampler or manual injection system.
Materials:
-
Reaction mixture aliquots
-
Internal standard (e.g., undecane or dodecane)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Diethyl ether (or other suitable extraction solvent)
-
Heptane (for sample dilution)
Procedure:
-
Internal Standard Preparation: Prepare a stock solution of the internal standard in a suitable solvent (e.g., diethyl ether) at a known concentration.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching and Extraction: Immediately quench the reaction by adding the aliquot to a vial containing cold saturated sodium bicarbonate solution (1 mL) and the internal standard solution (0.5 mL). Vortex the mixture and allow the layers to separate.
-
Sample Preparation for GC: Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate. Dilute an aliquot of the dried organic layer with heptane before injection.
-
GC-FID Analysis: Inject 1 µL of the prepared sample into the GC-FID system.
GC-FID Parameters (Example):
| Parameter | Value |
|---|---|
| Column | DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 70 °C (2 min), then ramp at 10 °C/min to 240 °C, hold for 5 min |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1 mL/min |
| Split Ratio | 50:1 |
Data Analysis:
-
Identify the peaks corresponding to 2,2-dimethylpent-4-enoic acid, this compound, and the internal standard based on their retention times (determined by injecting standards).
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the response factor for the product relative to the starting material using a standard mixture of known concentrations.
-
Determine the concentration of the reactant and product at each time point.
-
Plot the percentage conversion of the carboxylic acid to the ester as a function of time.
Quantitative Data Summary (Hypothetical):
| Time (min) | Area (Carboxylic Acid) | Area (Ester) | % Conversion |
|---|---|---|---|
| 0 | 150,000 | 0 | 0 |
| 30 | 95,000 | 50,000 | 33.3 |
| 60 | 60,000 | 85,000 | 56.7 |
| 120 | 35,000 | 110,000 | 73.3 |
| 180 | 20,000 | 125,000 | 83.3 |
Application Note 2: In-situ Monitoring by FTIR Spectroscopy
Principle: In-situ FTIR spectroscopy allows for real-time monitoring of the reaction without the need for sampling. This is achieved by inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel. The progress of the esterification is followed by monitoring the decrease in the carbonyl (C=O) stretching vibration of the carboxylic acid and the simultaneous increase in the carbonyl stretching vibration of the ester.
Workflow Diagram:
Caption: Workflow for in-situ FTIR reaction monitoring.
Experimental Protocol:
Instrumentation:
-
FTIR spectrometer equipped with a fiber-optic cable and an in-situ ATR probe (e.g., Diamond or SiComp™).[4]
Procedure:
-
Setup: Insert the ATR probe into the reaction vessel containing the initial reactants (2,2-dimethylpent-4-enoic acid and methanol) before adding the catalyst.
-
Background Spectrum: Collect a background spectrum of the initial mixture before initiating the reaction.
-
Reaction Initiation: Add the acid catalyst to start the reaction.
-
Data Collection: Begin collecting FTIR spectra at regular intervals (e.g., every 1-5 minutes) over the course of the reaction.
Data Analysis:
-
Identify the characteristic carbonyl (C=O) stretching frequencies for the carboxylic acid (typically ~1700-1725 cm⁻¹) and the ester (typically ~1735-1750 cm⁻¹).[5]
-
Monitor the absorbance of these two peaks over time. The absorbance of the carboxylic acid peak will decrease, while the absorbance of the ester peak will increase.
-
Plot the absorbance of the ester carbonyl peak versus time to obtain a kinetic profile of the reaction. This can be correlated to the percentage conversion after calibration with samples of known concentrations.[6]
Quantitative Data Summary (Hypothetical):
| Time (min) | Absorbance at ~1710 cm⁻¹ (Acid) | Absorbance at ~1740 cm⁻¹ (Ester) |
|---|---|---|
| 0 | 0.85 | 0.02 |
| 30 | 0.55 | 0.32 |
| 60 | 0.35 | 0.52 |
| 120 | 0.15 | 0.72 |
| 180 | 0.05 | 0.82 |
Monitoring Olefin Metathesis of this compound
This compound can undergo various olefin metathesis reactions, such as cross-metathesis with another olefin.
Reaction Scheme (Example: Cross-Metathesis with Alkene R-CH=CH₂):
Application Note 3: In-situ Monitoring by ¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy is a powerful tool for in-situ reaction monitoring as it provides detailed structural information.[7] The progress of the metathesis reaction can be followed by observing the disappearance of the signals corresponding to the vinyl protons of the starting material and the appearance of new signals for the vinyl protons of the product.
Logical Relationship Diagram:
Caption: Reactant-product relationship in olefin metathesis.
Experimental Protocol:
Instrumentation:
-
NMR spectrometer (300 MHz or higher).
-
NMR tubes.
Materials:
-
Deuterated solvent (e.g., CDCl₃).
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet in a clear region of the spectrum).
-
Reaction components (substrate, metathesis partner, catalyst).
Procedure:
-
Sample Preparation: In an NMR tube, dissolve this compound, the cross-metathesis partner, and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the mixture before adding the catalyst.
-
Reaction Initiation: Add the metathesis catalyst to the NMR tube, mix quickly, and place it in the NMR spectrometer.
-
Data Collection: Acquire ¹H NMR spectra at regular time intervals.
Data Analysis:
-
Identify the characteristic signals for the vinyl protons of the starting material (typically in the range of 5.0-5.8 ppm for a terminal alkene) and the product.[8][9]
-
Integrate the signals of the starting material, product, and the internal standard.
-
Calculate the molar ratio of the product to the starting material at each time point by comparing their integral values relative to the integral of the internal standard.
-
Plot the concentration or mole fraction of the product as a function of time.
Quantitative Data Summary (Hypothetical):
| Time (min) | Integral (Reactant Vinyl H) | Integral (Product Vinyl H) | Mole Fraction (Product) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.75 | 0.25 | 0.25 |
| 30 | 0.40 | 0.60 | 0.60 |
| 60 | 0.15 | 0.85 | 0.85 |
| 120 | 0.05 | 0.95 | 0.95 |
Application Note 4: Analysis by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is suitable for the analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method can be developed to separate the starting materials from the products based on their polarity. Quantification is achieved using a UV detector, as the ester carbonyl group provides sufficient UV absorbance at low wavelengths (around 205-210 nm).
Experimental Workflow:
Caption: HPLC analysis workflow for reaction monitoring.
Experimental Protocol:
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Materials:
-
Reaction mixture aliquots.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Procedure:
-
Sampling and Quenching: Take aliquots from the reaction mixture at different time points and quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Sample Preparation: Dilute the aliquot with the mobile phase to a suitable concentration and filter through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Inject the prepared sample into the HPLC system.
HPLC Parameters (Example):
| Parameter | Value |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Data Analysis:
-
Develop a calibration curve by injecting standard solutions of the starting material and product at known concentrations.
-
Identify the peaks for the reactant and product in the chromatograms of the reaction samples based on their retention times.
-
Integrate the peak areas and use the calibration curve to determine the concentration of each component at each time point.
-
Plot the concentration of the product or the percentage conversion as a function of time.
Quantitative Data Summary (Hypothetical):
| Time (min) | Concentration of Reactant (mg/mL) | Concentration of Product (mg/mL) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 30 | 0.65 | 0.35 |
| 60 | 0.38 | 0.62 |
| 120 | 0.12 | 0.88 |
| 180 | 0.03 | 0.97 |
References
- 1. Buy this compound (EVT-3194134) | 76352-72-2 [evitachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. NP-MRD: Showing NP-Card for methyl (2e)-4,4-dimethylpent-2-enoate (NP0164055) [np-mrd.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 2,2-Dimethyl-4-pentenoic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
safe handling and storage procedures for Methyl 2,2-dimethylpent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of Methyl 2,2-dimethylpent-4-enoate (CAS No. 76352-72-2). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Compound Information
This compound is a colorless to yellow, oily liquid. It is utilized in organic synthesis as a building block for more complex molecules.[1]
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 76352-72-2 |
| Molecular Formula | C₈H₁₄O₂[1] |
| Molecular Weight | 142.2 g/mol [1] |
| Physical Form | Colorless to Yellow Sticky Oil to Semi-Solid |
| Purity | 98% |
| Storage Temperature | 2-8°C, Sealed in a dry environment |
| InChI Key | HNCKDIDOYWCKQW-UHFFFAOYSA-N |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated precautionary statements.
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement |
| Hazard | H225 | Highly flammable liquid and vapor. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| P233 | Keep container tightly closed. | |
| P240 | Ground and bond container and receiving equipment. | |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |
| P242 | Use only non-sparking tools. | |
| P243 | Take precautionary measures against static discharge. | |
| P264 | Wash skin thoroughly after handling. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P370+P378 | In case of fire: Use appropriate media to extinguish. | |
| P403+P235 | Store in a well-ventilated place. Keep cool. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
3.1. Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following table outlines the minimum required PPE.
Table 3: Personal Protective Equipment (PPE) Requirements
| Area of Protection | Specification |
| Eye and Face | Chemical safety goggles and/or a face shield. |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body | Flame-retardant lab coat. |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |
3.2. Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[3][4]
-
Use non-sparking tools and explosion-proof equipment.[4]
-
Ground and bond containers during transfer to prevent static discharge.[3][4]
-
Avoid contact with skin and eyes.[3]
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
3.3. Storage Procedures
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4]
-
Recommended storage temperature is between 2-8°C.
-
Store away from strong oxidizing agents and sources of ignition.[3]
-
Keep in a flammables-approved area.[4]
3.4. First-Aid Measures
Table 4: First-Aid Protocols
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
3.5. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: The vapor may form explosive mixtures with air and can travel to a source of ignition and flash back.[4] Containers may explode when heated.[4]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
3.6. Accidental Release Measures
-
Evacuate personnel from the area.
-
Remove all sources of ignition.[4]
-
Ventilate the area.
-
Wear appropriate PPE as outlined in Table 3.
-
Contain the spill with inert absorbent material (e.g., sand, earth).
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
-
Do not allow the chemical to enter drains or waterways.
Visualized Workflows
The following diagrams illustrate the logical flow for handling and emergency procedures.
Caption: Safe Handling and Storage Workflow.
Caption: Emergency Response Protocol.
References
Application Notes and Protocols: Methyl 2,2-dimethylpent-4-enoate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,2-dimethylpent-4-enoate is a sterically hindered monomer with potential applications in polymer chemistry. Its unique structure, featuring a quaternary carbon center adjacent to the ester group and a terminal double bond, suggests that it can be utilized to synthesize polymers with distinct properties. The bulky 2,2-dimethyl substitution is expected to influence the polymerization kinetics and the physical characteristics of the resulting polymers, potentially leading to materials with enhanced thermal stability, altered solubility, and unique rheological behavior. While specific literature on the polymerization of this compound is limited, its structural features allow for the exploration of various polymerization techniques.
This document provides an overview of the potential applications of this compound in polymer synthesis, along with detailed, illustrative protocols for its polymerization via free-radical, cationic, and anionic methods. The provided experimental details are based on established procedures for structurally similar sterically hindered monomers.
Potential Applications
The incorporation of this compound into polymer chains can be leveraged for several applications:
-
Specialty Copolymers: As a comonomer, it can be used to modify the properties of commodity polymers. The bulky side group can disrupt chain packing, leading to lower crystallinity, increased free volume, and altered mechanical properties. This can be beneficial in applications requiring enhanced flexibility or gas permeability.
-
Controlled Release Systems: In the context of drug development, polymers and copolymers derived from this monomer could be explored for controlled release applications. The ester group offers a site for hydrolytic degradation, and the overall polymer architecture can be tailored to control the release rate of encapsulated therapeutic agents.
-
Coatings and Adhesives: Polymers containing this compound may exhibit interesting surface properties, making them suitable for the formulation of specialty coatings and adhesives with tailored adhesion and barrier properties.
-
Building Block for Complex Architectures: The terminal double bond provides a handle for post-polymerization modification, allowing for the synthesis of graft copolymers and other complex polymer architectures.
Data Presentation
Due to the limited availability of experimental data specifically for the homopolymer of this compound, the following tables present hypothetical yet plausible data based on the expected properties of sterically hindered poly(acrylates) and poly(olefins). This data should be considered illustrative and would require experimental validation.
Table 1: Hypothetical Properties of Poly(this compound)
| Property | Expected Value Range | Notes |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Dependent on the polymerization method and conditions. Controlled radical polymerization would offer better control over Mn. |
| Polydispersity Index (PDI) | 1.2 - 2.5 | Lower PDI values (<1.5) would be expected from controlled/living polymerization techniques. |
| Glass Transition Temp (Tg) | 80 - 120 °C | The bulky side group is expected to restrict chain mobility, leading to a relatively high Tg. |
| Solubility | Soluble in common organic solvents (THF, Toluene, Chloroform) | The non-polar nature of the monomer suggests solubility in organic solvents. |
| Thermal Stability (TGA) | Onset of degradation > 250 °C | Steric hindrance may contribute to enhanced thermal stability compared to less substituted analogs. |
Table 2: Illustrative Comparison of Polymerization Techniques for this compound
| Polymerization Method | Expected Mn ( g/mol ) | Expected PDI | Advantages | Challenges |
| Free-Radical (AIBN) | 20,000 - 80,000 | 1.8 - 2.5 | Simple, robust, wide range of applicable solvents. | Poor control over molecular weight and architecture; potential for chain transfer reactions. |
| RAFT Polymerization | 10,000 - 100,000 | 1.2 - 1.5 | Controlled molecular weight, narrow PDI, ability to form block copolymers. | Requires synthesis of a suitable chain transfer agent; may have slower polymerization rates. |
| Cationic Polymerization | 15,000 - 60,000 | 1.5 - 2.2 | Can be initiated by Lewis acids. | Prone to side reactions like chain transfer and termination, especially with the allylic proton. |
| Anionic Polymerization | 10,000 - 50,000 | 1.3 - 1.8 | Can produce polymers with well-defined structures. | The ester group can be susceptible to nucleophilic attack by the initiator or propagating chain end. |
Experimental Protocols
The following protocols are provided as a starting point for the polymerization of this compound. Optimization of reaction conditions (e.g., initiator/catalyst concentration, temperature, solvent) will be necessary to achieve desired polymer properties.
Protocol 1: Free-Radical Polymerization using AIBN
Objective: To synthesize poly(this compound) via conventional free-radical polymerization.
Materials:
-
This compound (monomer), purified by passing through a column of basic alumina to remove inhibitors.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Anhydrous toluene (solvent).
-
Methanol (non-solvent for precipitation).
-
Schlenk flask and standard Schlenk line equipment.
-
Nitrogen or Argon gas (inert atmosphere).
Procedure:
-
In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (10.0 g, 70.3 mmol) and AIBN (0.115 g, 0.70 mmol, for a monomer to initiator ratio of 100:1).
-
Add 40 mL of anhydrous toluene to the flask.
-
Seal the flask with a rubber septum and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture.
-
Allow the polymerization to proceed for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a beaker containing 400 mL of rapidly stirring methanol.
-
Collect the white polymer precipitate by vacuum filtration.
-
Wash the polymer with fresh methanol (2 x 50 mL).
-
Dry the polymer in a vacuum oven at 40 °C to a constant weight.
-
Characterize the polymer by GPC (for Mn and PDI), NMR (for structure confirmation), and DSC (for Tg).
Protocol 2: Controlled Radical Polymerization via RAFT
Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Materials:
-
This compound (monomer), purified.
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or another suitable RAFT agent.
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) or AIBN (initiator).
-
Anhydrous 1,4-dioxane (solvent).
-
Methanol (non-solvent).
-
Standard Schlenk line equipment.
Procedure:
-
In a Schlenk flask, dissolve this compound (5.0 g, 35.2 mmol), CPDTC (0.122 g, 0.35 mmol, for a target DP of 100), and ACVA (0.019 g, 0.07 mmol, for a RAFT agent to initiator ratio of 5:1) in 15 mL of anhydrous 1,4-dioxane.
-
Perform three freeze-pump-thaw cycles to deoxygenate the solution.
-
Place the flask in a preheated oil bath at 80 °C and stir.
-
Monitor the polymerization by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Once the desired conversion is reached (e.g., after 12-24 hours), quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate, collect, wash, and dry the polymer as described in Protocol 1.
-
Characterize the polymer for its molecular weight, PDI, and thermal properties.
Protocol 3: Cationic Polymerization
Objective: To explore the cationic polymerization of this compound. (Note: This is expected to be challenging due to the potential for side reactions involving the ester group and the allylic proton).
Materials:
-
This compound (monomer), rigorously dried and purified.
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or another suitable Lewis acid initiator.
-
Anhydrous dichloromethane (DCM) (solvent), distilled over CaH₂.
-
Dry methanol (for termination).
-
Standard Schlenk line or glovebox for moisture-free conditions.
Procedure:
-
Under a strict inert atmosphere (glovebox or Schlenk line), add 20 mL of anhydrous DCM to a dried Schlenk flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the purified this compound (4.0 g, 28.1 mmol) to the cold solvent.
-
In a separate vial, prepare a solution of BF₃·OEt₂ (e.g., 0.1 M in DCM).
-
Slowly add a calculated amount of the BF₃·OEt₂ solution (e.g., 2.8 mL for a 100:1 monomer to initiator ratio) to the stirred monomer solution.
-
Maintain the reaction at -78 °C for 4 hours.
-
Terminate the polymerization by adding 1 mL of pre-chilled dry methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer in a large volume of cold hexane or methanol.
-
Isolate and dry the polymer as previously described.
-
Characterize the resulting material. Be aware that the yield and molecular weight may be low due to the aforementioned challenges.
Visualizations
The following diagrams illustrate the general workflows and mechanisms discussed in the protocols.
Caption: Workflow for Free-Radical Polymerization.
Caption: General Mechanism of RAFT Polymerization.
Caption: General Mechanism for Cationic Polymerization.
Disclaimer
The information provided in these application notes and protocols is intended for guidance and educational purposes only. The experimental procedures are based on general principles of polymer chemistry and may require significant optimization for the specific monomer, this compound. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist. The hypothetical data presented has not been experimentally verified and should be treated as illustrative.
Application Notes and Protocols for the Derivatization of Methyl 2,2-dimethylpent-4-enoate for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of Methyl 2,2-dimethylpent-4-enoate, a non-chromophoric, unsaturated ester, to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The following methods are designed to be robust and reproducible for quantitative and qualitative analytical applications.
Derivatization for GC-MS Analysis: Dimethyl Disulfide (DMDS) Adduct Formation
This method is employed to determine the position of the double bond within this compound. The derivatization with dimethyl disulfide (DMDS) forms a stable adduct across the double bond. Subsequent analysis by GC-MS allows for the precise localization of the original double bond through characteristic fragmentation patterns of the derivative.[1][2][3][4][5][6][7]
Logical Workflow for DMDS Derivatization
Caption: Workflow for DMDS derivatization of this compound for GC-MS analysis.
Experimental Protocol
Materials:
-
This compound
-
Dimethyl disulfide (DMDS)
-
Iodine (I₂)
-
Diethyl ether (anhydrous)
-
Hexane (HPLC grade)
-
5% (w/v) Sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Micropipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 50 µL of hexane in a reaction vial.[8]
-
Reagent Preparation: Prepare a 60 mg/mL solution of iodine in anhydrous diethyl ether.
-
Derivatization Reaction:
-
Reaction Quenching: After incubation, add 300 µL of 5% sodium thiosulfate solution to quench the reaction. Vortex thoroughly until the iodine color disappears.[8]
-
Extraction:
-
Add 500 µL of hexane to the vial and vortex for 1 minute.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.
-
Analysis: The resulting solution containing the DMDS adduct of this compound is ready for injection into the GC-MS system.
Quantitative Data
| Parameter | Value/Range | Reference |
| Reaction Temperature | 25°C - 50°C | [6][8] |
| Reaction Time | 20 - 160 minutes | [6] |
| Typical Yield | ~32% (for mono-adducts of polyunsaturated fatty acids) | [8] |
| GC Column | Nonpolar capillary column (e.g., DB-1) | [5][7] |
| MS Ionization Mode | Electron Ionization (EI) | [1][2][4] |
Note: Reaction conditions should be optimized for this compound to maximize the yield of the desired mono-adduct.
Derivatization for HPLC-UV Analysis: 2,4'-Dibromoacetophenone Tagging
Since this compound lacks a chromophore, derivatization is necessary for sensitive detection by HPLC-UV. This protocol involves a two-step process: first, the hydrolysis of the methyl ester to its corresponding carboxylic acid, and second, the esterification of the carboxylic acid with 2,4'-dibromoacetophenone, a UV-active labeling agent.[9][10]
Signaling Pathway of Derivatization
Caption: Two-step derivatization of this compound for HPLC-UV analysis.
Experimental Protocol
Part A: Hydrolysis of Methyl Ester
Materials:
-
This compound
-
0.5 M Potassium hydroxide (KOH) in methanol
-
1 M Hydrochloric acid (HCl)
-
Hexane (HPLC grade)
-
Deionized water
-
Reaction vials
Procedure:
-
Saponification: To a known amount of this compound in a reaction vial, add an excess of 0.5 M methanolic KOH. Heat the mixture at 60-70°C for 1 hour to ensure complete hydrolysis.
-
Acidification: After cooling to room temperature, acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extraction: Extract the resulting 2,2-dimethylpent-4-enoic acid with hexane. Repeat the extraction twice.
-
Drying: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
Part B: Derivatization with 2,4'-Dibromoacetophenone
Materials:
-
Dried 2,2-dimethylpent-4-enoic acid
-
2,4'-Dibromoacetophenone solution (e.g., 12 g/L in acetone)[11]
-
Triethylamine solution (e.g., 10 g/L in acetone)[11]
-
Acetone (HPLC grade)
-
Acetic acid solution (2 g/L in acetone)
-
HPLC vials
Procedure:
-
Reaction Mixture: To the dried carboxylic acid residue, add 0.5 mL of the 2,4'-dibromoacetophenone solution and 1.5 mL of the triethylamine solution.[11]
-
Incubation: Seal the vial and heat at 40°C for 30 minutes. This lower temperature helps to prevent degradation of the unsaturated fatty acid.[9][10]
-
Reaction Quenching: Stop the reaction by adding 50 µL of the acetic acid solution.[11]
-
Sample Preparation for HPLC: The resulting solution can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
Quantitative Data
| Parameter | Value/Range | Reference |
| Derivatization Temperature | 40°C | [9][10] |
| Derivatization Time | 30 minutes | [9][10] |
| HPLC Column | Reversed-phase C18 | [9] |
| Mobile Phase | Acetonitrile/Water gradient | [9] |
| UV Detection Wavelength | ~256 nm | [9] |
| Limit of Detection (LOD) | In the range of pg for similar derivatized fatty acids | [10] |
Note: The hydrolysis and derivatization yields should be determined using a standard of 2,2-dimethylpent-4-enoic acid for accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Double Bond Positions and Geometry of Methyl Linoleate Isomers with Dimethyl Disulfide Adducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of monounsaturated fatty acids of Aerococcus viridans with dimethyl disulfide derivatives and combined gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. jafs.com.pl [jafs.com.pl]
- 10. researchgate.net [researchgate.net]
- 11. jafs.com.pl [jafs.com.pl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,2-dimethylpent-4-enoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Methyl 2,2-dimethylpent-4-enoate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance reaction yields and purity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary methods: Fischer Esterification and Johnson-Claisen Rearrangement.
Fischer Esterification of 2,2-dimethylpent-4-enoic acid
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction equilibrium | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1] Alternatively, use a large excess of methanol, which can also serve as the solvent.[2] | Increased conversion of the carboxylic acid to the ester, leading to a higher yield. |
| Inactive catalyst | The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old or contaminated. Use a fresh, unopened bottle of the acid catalyst. | Efficient protonation of the carboxylic acid carbonyl group, facilitating nucleophilic attack by methanol and improving the reaction rate. |
| Insufficient reaction time or temperature | The reaction may require prolonged heating under reflux to reach completion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Ensure the reaction mixture is refluxing steadily. | Complete consumption of the starting material and maximization of the product yield. |
| Steric hindrance | The quaternary carbon at the C2 position of 2,2-dimethylpent-4-enoic acid creates significant steric hindrance, which can slow down the rate of esterification.[3] Consider using a stronger acid catalyst or a higher reaction temperature to overcome the steric barrier. | Improved reaction rate and higher yield despite the sterically hindered substrate. |
Issue 2: Presence of Significant Side Products
| Potential Side Product | Identification Method | Mitigation Strategy |
| Unreacted 2,2-dimethylpent-4-enoic acid | Can be detected by GC-MS or by a broad -OH stretch in the IR spectrum of the crude product. It can also be identified by its acidic nature (soluble in aqueous base). | Drive the reaction to completion by removing water (Dean-Stark) or using excess methanol. Purify the final product by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the unreacted acid.[4] |
| Ether formation (from methanol) | Under acidic conditions, methanol can dehydrate to form dimethyl ether, especially at higher temperatures. This is a volatile side product and may not be easily isolated but can lead to lower yields of the desired ester. | Use the minimum effective amount of acid catalyst and maintain the reaction temperature at the reflux point of methanol without excessive heating. |
| Polymerization or degradation of the alkene | The presence of a double bond in the starting material and product makes them susceptible to polymerization or other side reactions under strongly acidic conditions and high temperatures. | Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) and ensure the reaction temperature is not excessively high. The use of a radical inhibitor could be explored if polymerization is suspected. |
Logical Troubleshooting Flow for Fischer Esterification
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Johnson-Claisen Rearrangement
Issue 1: Low Conversion of Starting Allylic Alcohol
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient reaction temperature | The Johnson-Claisen rearrangement is a thermally driven pericyclic reaction and often requires high temperatures (100-200 °C) to proceed efficiently.[5] Ensure the reaction is heated to the appropriate temperature, typically in a high-boiling solvent like toluene or xylene. | Increased rate of the[4][4]-sigmatropic rearrangement, leading to higher conversion of the starting material. |
| Catalyst inefficiency | A weak acid catalyst, such as propionic acid, is typically used to facilitate the initial formation of a ketene acetal intermediate.[4] If the reaction is sluggish, a slightly stronger acid might be necessary, but care must be taken to avoid side reactions. The use of microwave heating has been shown to dramatically increase reaction rates and yields.[5] | Faster formation of the key intermediate and overall acceleration of the rearrangement. |
| Sub-optimal orthoester | The choice of orthoester can influence the reaction. Triethyl orthoacetate is commonly used. Ensure it is of good quality and used in sufficient excess to drive the initial trans-etherification. | Efficient formation of the mixed orthoester intermediate, which is a prerequisite for the subsequent rearrangement. |
Issue 2: Formation of Isomeric or Undesired Products
| Potential Side Product | Identification Method | Mitigation Strategy |
| Stereoisomers of the product | The stereochemical outcome of the Johnson-Claisen rearrangement is dependent on the geometry of the intermediate ketene acetal. Diastereomeric products can be identified by careful analysis of NMR spectra or by chiral GC. | The stereoselectivity is often controlled by the chair-like transition state of the rearrangement. Modifying the substituents on the allylic alcohol or the orthoester might influence the preferred transition state geometry. |
| Products from competing elimination reactions | At high temperatures, the allylic alcohol starting material could undergo acid-catalyzed elimination to form dienes. | Use the mildest possible acidic catalyst and the lowest effective reaction temperature. Monitor the reaction closely to avoid prolonged heating after the desired product has formed. |
Experimental Workflow for Johnson-Claisen Rearrangement
Caption: General experimental workflow for the Johnson-Claisen rearrangement.
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is generally preferred for producing this compound?
A1: For laboratory-scale synthesis, the Fischer esterification of 2,2-dimethylpent-4-enoic acid is the most common and straightforward method.[3] It involves readily available starting materials and a simple procedure. The Johnson-Claisen rearrangement offers an alternative route that can be advantageous for constructing the carbon skeleton if the corresponding allylic alcohol is more accessible than the carboxylic acid.
Q2: How can I effectively monitor the progress of the Fischer esterification?
A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the non-polar product (ester) from the more polar starting material (carboxylic acid). The disappearance of the carboxylic acid spot indicates the reaction is nearing completion. For more quantitative analysis, Gas Chromatography (GC) can be used to determine the ratio of product to starting material.
Q3: What is the role of the acid catalyst in the Fischer esterification?
A3: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The catalyst is regenerated at the end of the reaction.
Q4: Can I use a different alcohol instead of methanol in the Fischer esterification?
A4: Yes, other primary or secondary alcohols can be used, which would result in the corresponding alkyl 2,2-dimethylpent-4-enoate. However, using bulkier alcohols may decrease the reaction rate due to increased steric hindrance.
Q5: How do I purify the final product?
A5: After the reaction, the crude product is typically worked up by washing with a saturated aqueous solution of sodium bicarbonate to remove the acid catalyst and any unreacted carboxylic acid, followed by a brine wash.[4] The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). The final purification is usually achieved by distillation under reduced pressure.
Experimental Protocols
Detailed Protocol for Fischer Esterification
Materials:
-
2,2-dimethylpent-4-enoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,2-dimethylpent-4-enoic acid in a large excess of methanol (e.g., 10-20 equivalents, serving as both reactant and solvent), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting acid.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by distillation under reduced pressure to yield pure this compound.
Data Presentation
Table 1: Comparison of Acid Catalysts for Fischer Esterification (Illustrative)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| H₂SO₄ | 2 | 3 | ~90 | Strong acid, highly effective but can cause charring with sensitive substrates. |
| p-TsOH | 5 | 5 | ~85 | Milder solid acid, easier to handle, may require longer reaction times. |
| BF₃·OEt₂ | 10 | 2 | ~92 | Lewis acid catalyst, effective but moisture-sensitive. |
Note: The data in this table is illustrative and actual results may vary depending on specific reaction conditions.
References
- 1. Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-3194134) | 76352-72-2 [evitachem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Methyl 2,2-dimethylpent-4-enoate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 2,2-dimethylpent-4-enoate via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system (eluent) for the purification of this compound on a silica gel column?
A1: Based on structurally similar, non-polar esters, a common and effective eluent system is a mixture of hexanes and ethyl acetate. A starting point for this non-polar compound would be a high ratio of hexane to ethyl acetate, such as 19:1 (hexanes:ethyl acetate).[1] The polarity can be gradually increased if the compound elutes too slowly.
Q2: What is a reasonable target Rf value for this compound on a TLC plate before attempting column chromatography?
A2: For effective separation, a target Rf (retention factor) value of approximately 0.25 to 0.35 is often recommended. For a structurally similar unsaturated ester, an Rf of 0.29 was reported using a 19:1 hexanes:ethyl acetate solvent system.[1]
Q3: What are the most common impurities I might encounter when purifying crude this compound?
A3: Common impurities can include unreacted starting materials such as 2,2-dimethylpent-4-enoic acid and methanol, as well as byproducts from the synthesis. If the synthesis involves an esterification reaction, residual acid catalyst may also be present.
Q4: My compound is volatile. Are there any special precautions I should take during purification and fraction collection?
A4: Yes, for volatile compounds, it is advisable to keep fractions covered and cool to minimize evaporation. When concentrating the purified fractions, use a rotary evaporator with a cooled trap and apply vacuum cautiously to avoid loss of the product.
Q5: Can I use a different stationary phase other than silica gel?
A5: While silica gel is the most common stationary phase for this type of compound, other options like alumina (neutral or basic) could be considered, especially if the compound shows instability on silica.[2] However, silica gel is generally the first choice for separating non-polar to moderately polar compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Elutes Too Quickly (High Rf) | The eluent is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. - Start with a less polar solvent system, for example, pure hexanes, and gradually increase the polarity. |
| Compound Elutes Too Slowly or Not at All (Low Rf) | The eluent is not polar enough. | - Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. - Ensure the crude sample is not acidic, as residual acid can cause strong binding to the silica. A pre-column wash with a mild base (e.g., saturated sodium bicarbonate solution) during workup can help. |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system. - Column was not packed properly. - Overloading of the column. | - Optimize the solvent system using TLC to achieve better separation between the spots of your compound and the impurities. - Ensure the column is packed uniformly without any cracks or air bubbles. - Use an appropriate amount of silica gel relative to the crude sample (typically a 40:1 to 100:1 ratio by weight). |
| Streaking or Tailing of the Compound Band | - The sample was not loaded in a concentrated band. - The compound is interacting too strongly with the silica gel. - The sample is degrading on the column. | - Dissolve the crude sample in a minimal amount of the initial eluent or a slightly more polar solvent for loading.[3] - Consider adding a very small percentage of a slightly more polar solvent to the eluent to reduce tailing. - Check the stability of your compound on silica gel using a 2D TLC.[2] If it is unstable, consider using a less acidic stationary phase like neutral alumina.[2] |
| Product Fractions are Contaminated with an Unknown Compound | - The glassware used for fraction collection was not clean. - An impurity is co-eluting with your product. | - Ensure all glassware is thoroughly cleaned and dried before use. - Re-run the column with a shallower solvent gradient or a different solvent system to improve separation. |
| Low Recovery of the Purified Compound | - The compound is volatile and was lost during solvent removal. - The compound is still on the column. - The compound is spread across many fractions in low concentration. | - Use a cooled trap on the rotary evaporator and apply vacuum gradually. - After collecting the main fractions, flush the column with a more polar solvent to check for any remaining compound. - Concentrate a larger number of fractions and re-analyze by TLC. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (flash chromatography grade, e.g., 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Sand (washed)
-
Cotton or glass wool
-
TLC plates (silica gel coated)
-
Developing chamber for TLC
-
UV lamp for TLC visualization
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation of the Column:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial eluent (e.g., 19:1 hexanes:ethyl acetate). The amount of silica should be 40-100 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.
-
Begin eluting the column by opening the stopcock. Maintain a constant flow rate.
-
Collect fractions in appropriately sized test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
5. Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate and develop it in the same eluent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
References
identifying and minimizing byproducts in Methyl 2,2-dimethylpent-4-enoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,2-dimethylpent-4-enoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on identifying and minimizing byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol.[1] This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and often under reflux conditions to drive the reaction to completion.[1]
Q2: What are the primary expected byproducts in the Fischer esterification synthesis of this compound?
A2: The primary and expected byproduct of any Fischer esterification is water. However, due to the presence of a double bond in the starting material, other side reactions can occur under acidic and thermal conditions, leading to additional byproducts.
Q3: What are some of the potential side reactions and resulting byproducts specific to the synthesis of this compound?
A3: Several side reactions can lead to the formation of impurities:
-
Isomerization: The double bond in the 2,2-dimethylpent-4-enoic acid or the resulting ester can migrate to a more stable position, forming isomers such as Methyl 3,3-dimethylpent-4-enoate.
-
Decarboxylation: The starting material, being a β,γ-unsaturated carboxylic acid, can undergo decarboxylation, especially at elevated temperatures. This can lead to the formation of various hydrocarbon byproducts.
-
Hydration: The double bond can be hydrated in the presence of aqueous acid, leading to the formation of hydroxy-esters.
-
Polymerization: Under strongly acidic conditions, the unsaturated ester can potentially undergo polymerization.
-
Self-condensation: Reactions between molecules of the starting material or product can occur, leading to higher molecular weight impurities. One identified byproduct in a similar synthesis is 3'-methyl-2'-butenyl-3,3-dimethyl-pentenoate.
Troubleshooting Guide
Problem 1: Low yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | The Fischer esterification is an equilibrium reaction. To drive the equilibrium towards the product, use a large excess of methanol (it can often be used as the solvent).[1] Ensure the reaction is heated under reflux for a sufficient amount of time (e.g., 2-16 hours), monitoring the progress by TLC or GC. |
| Loss of product during workup | Ensure proper phase separation during extraction. Back-extract the aqueous layer to recover any dissolved product. Use a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove water from the organic phase before concentrating. |
| Side reactions consuming starting material | See the byproduct minimization strategies below. Consider using milder reaction conditions (lower temperature, less harsh acid catalyst) to reduce the extent of side reactions. |
Problem 2: Presence of significant impurities in the final product.
| Possible Cause | Identification Method | Minimization Strategy |
| Unreacted 2,2-dimethylpent-4-enoic acid | Can be identified by a broad peak in the ¹H NMR spectrum (typically >10 ppm) and by its characteristic IR absorption for the carboxylic acid O-H bond. | Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during workup to remove any unreacted acid. |
| Water | Can be observed in the ¹H NMR spectrum as a broad singlet. | Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed. Ensure all glassware is thoroughly dried before starting the reaction and use anhydrous solvents. |
| Isomeric byproducts | Isomers like Methyl 3,3-dimethylpent-4-enoate can be identified by careful analysis of ¹H and ¹³C NMR spectra, as the chemical shifts of the protons and carbons near the double bond and ester group will differ. GC-MS can also separate and identify isomers based on their fragmentation patterns. | Optimize reaction temperature and time. Shorter reaction times and lower temperatures may reduce isomerization. Purification by fractional distillation or column chromatography can separate isomers. |
| Hydrocarbon byproducts from decarboxylation | These will appear as non-polar compounds in GC analysis and will lack the characteristic ester carbonyl group in IR and NMR spectra. | Avoid excessively high reaction temperatures. Monitor the reaction temperature carefully. |
| Polymeric material | May appear as a non-volatile residue or baseline noise in GC analysis. | Use a moderate reaction temperature and avoid prolonged reaction times. The use of a polymerization inhibitor might be considered in some cases. |
Experimental Protocols
Detailed Methodology for Fischer Esterification of 2,2-dimethylpent-4-enoic acid
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethylpent-4-enoic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 eq, can be used as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.05-0.1 eq, or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Yield and Purity (Hypothetical Data)
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Major Byproduct(s) |
| 1 | H₂SO₄ | 65 | 16 | 85 | 90 | Isomer, Unreacted Acid |
| 2 | p-TsOH | 65 | 16 | 80 | 92 | Isomer, Unreacted Acid |
| 3 | H₂SO₄ | 80 | 8 | 88 | 85 | Isomer, Hydrocarbons |
| 4 | H₂SO₄ with Dean-Stark | 65 | 12 | 92 | 95 | Isomer |
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
troubleshooting low conversion rates in Methyl 2,2-dimethylpent-4-enoate reactions
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low conversion rates in the synthesis of Methyl 2,2-dimethylpent-4-enoate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound via two primary routes: Fischer Esterification and the Johnson-Claisen Rearrangement.
Route 1: Fischer Esterification of 2,2-dimethylpent-4-enoic acid
This is a common and direct method involving the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.[1]
Question 1: My Fischer esterification reaction is resulting in a very low yield. What are the likely causes and how can I fix it?
Answer: Low yields in this esterification are typically due to issues with equilibrium, purity of reactants, or reaction conditions.
-
Problem: Reaction Equilibrium: Esterification is a reversible reaction.[2] If the equilibrium is not shifted towards the product side, the conversion will be low.
-
Solution 1: Use Excess Methanol: Employing an excess of methanol can drive the reaction forward according to Le Chatelier's principle.[1]
-
Solution 2: Water Removal: The reaction produces water as a byproduct.[2] Its presence can shift the equilibrium back to the reactants. If your system is not anhydrous, consider using a Dean-Stark apparatus to remove water as it forms. The presence of water can have a major negative influence on the reaction conversion.[3]
-
-
Problem: Inactive Catalyst or Incorrect Concentration: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.
-
Problem: Suboptimal Reaction Temperature and Time: Insufficient heat or reaction time will lead to an incomplete reaction.
-
Solution: This reaction is commonly conducted under reflux conditions to ensure it goes to completion.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Question 2: I'm observing significant side products in my esterification reaction. What are they and how can I avoid them?
Answer: Side reactions can compete with your desired ester formation, reducing the overall yield.
-
Problem: Side Reactions with the Alkene: The double bond in the pentenoate chain can potentially undergo acid-catalyzed hydration or polymerization, although this is less common under standard esterification conditions.
-
Solution: Use the mildest effective reaction conditions. Avoid excessively high temperatures or prolonged reaction times. If side reactions are a major issue, consider alternative, milder methylation methods, though they may be more hazardous or expensive.[5]
-
-
Problem: Impurities in Starting Material: The purity of the starting 2,2-dimethylpent-4-enoic acid is critical.[6]
-
Solution: Ensure your starting carboxylic acid is pure and dry before beginning the reaction. Impurities can interfere with the catalyst or introduce competing reactions.
-
Route 2: Johnson-Claisen Rearrangement
This method involves the reaction of an allylic alcohol with an orthoester (like trimethyl orthoacetate) to yield a γ,δ-unsaturated ester, which is the structure of this compound.[7][8] This is a powerful carbon-carbon bond-forming reaction.[8]
Question 3: My Johnson-Claisen rearrangement has a low conversion rate. What factors should I investigate?
Answer: The Claisen rearrangement is a thermally activated pericyclic reaction, and its efficiency is highly dependent on temperature, solvent, and catalysis.[8][9]
-
Problem: Incorrect Reaction Temperature: This rearrangement often requires high temperatures, sometimes between 100 to 200 °C, to proceed efficiently.[7][8]
-
Solution 1: Optimize Temperature: Carefully increase the reaction temperature while monitoring for decomposition of starting materials or products.
-
Solution 2: Microwave Heating: The use of microwave-assisted heating has been shown to dramatically increase reaction rates and yields for this type of rearrangement.[7][8]
-
-
Problem: Suboptimal Solvent Choice: Solvent effects are significant in the Claisen rearrangement.[7][8]
-
Problem: Inefficient Catalysis: While the reaction can be purely thermal, it is often catalyzed by a weak acid.[7][8]
Question 4: Are there common side reactions in the Johnson-Claisen rearrangement that could be lowering my yield?
Answer: Yes, if the reaction conditions are not optimized, alternative pathways can compete with the desired rearrangement.
-
Problem: Steric Hindrance: Highly substituted or sterically hindered substrates may react more slowly or favor alternative reaction pathways.[9]
-
Solution: While the structure of the precursors for this compound is fixed, be aware that steric bulk can necessitate more forceful conditions (higher temperature, longer reaction time).
-
-
Problem: Substrate Decomposition: At the high temperatures required, the starting materials or the product may decompose.
-
Solution: Monitor the reaction closely by TLC or GC. If product is forming and then disappearing, it indicates instability at the reaction temperature. In this case, using a catalyst to lower the required temperature is the best approach.[10]
-
Quantitative Data Summary
The following tables provide data on factors influencing related reactions, which can be used to guide optimization efforts.
Table 1: Influence of Solvent on Claisen Rearrangement Rate [10]
| Solvent | Relative Rate Constant | Polarity |
| Tetradecane | 1 | Low |
| Sulfolane | ~10 | High |
| Ethanol/Water | ~100 | High (H-Bonding) |
| p-Chlorophenol | ~100 | High (H-Bonding) |
Table 2: Optimization of Methylation Conditions for Cinnamic Acid (Illustrative) [11]
| Entry | STZ (equiv.) | Base (equiv.) | Solvent (Dioxane:H₂O) | Yield (%) |
| 1 | 2 | Na₂CO₃ (4) | 90:10 | 76 |
| 2 | 2 | Na₂CO₃ (4) | 95:5 | 83 |
| 3 | 2 | Na₂CO₃ (4) | 85:15 | 73 |
| 4 | 1.5 | Na₂CO₃ (4) | 95:5 | 73 |
| 5 | 2 | NaHCO₃ (4) | 95:5 | 74 |
This table illustrates how solvent ratios and reactant equivalents can be optimized for a methylation reaction.
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2,2-dimethylpent-4-enoic acid (1.0 eq).
-
Reagents: Add an excess of anhydrous methanol (e.g., 10-20 eq), which also acts as the solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC/GC analysis indicates completion.[1]
-
Workup: Cool the reaction mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.[12]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12] The crude product can be further purified by distillation or column chromatography.
Protocol 2: General Procedure for Johnson-Claisen Rearrangement
-
Setup: In a round-bottom flask, combine the allylic alcohol (e.g., 2-methyl-3-buten-2-ol, 1.0 eq) and trimethyl orthoacetate (1.5-2.0 eq).[13]
-
Catalyst: Add a catalytic amount of a weak acid, such as propionic acid (e.g., 0.1 eq).[7][8]
-
Reaction: Heat the mixture, typically to 100-150 °C, for 10-24 hours.[7][8] The reaction should be monitored by GC or TLC for the disappearance of the starting alcohol.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine to remove any remaining acid and water-soluble components.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent via rotary evaporation.[12] The resulting crude ester is typically purified by vacuum distillation.
Visual Guides
Reaction and Troubleshooting Workflows
Caption: A typical experimental workflow for Fischer Esterification.
References
- 1. Buy this compound (EVT-3194134) | 76352-72-2 [evitachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl Esters [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. 2,2-Dimethylpent-4-enoic acid | TargetMol [targetmol.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 9. esports.bluefield.edu - Claisen Rearrangement Organic Chemistry [esports.bluefield.edu]
- 10. research.tue.nl [research.tue.nl]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method - Google Patents [patents.google.com]
optimizing temperature and pressure for Methyl 2,2-dimethylpent-4-enoate synthesis
Welcome to the technical support center for the synthesis of Methyl 2,2-dimethylpent-4-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol.[1] This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires heating under reflux to achieve a reasonable reaction rate and yield.[1][2]
Q2: What are the key parameters to control for optimizing the yield of this compound?
A2: The critical parameters for optimizing the synthesis include reaction temperature, pressure, catalyst concentration, and the molar ratio of reactants. Being a reversible reaction, driving the equilibrium towards the product side is crucial for maximizing the yield.[3]
Q3: How does temperature affect the synthesis?
A3: Generally, increasing the reaction temperature increases the rate of esterification. For the synthesis of a similar compound, Methyl 3,3-dimethylpent-4-enoate, a temperature range of 160-200 °C has been reported in a patent. However, excessively high temperatures can lead to side reactions, such as polymerization or decomposition of the starting materials or product. It is essential to find an optimal temperature that provides a good reaction rate without significant byproduct formation.
Q4: What is the role of pressure in this synthesis?
A4: For Fischer esterification, pressure can be a significant factor, especially in a closed system. Increased pressure can influence the phase behavior of the reactants and shift the reaction equilibrium. In the synthesis of a related ester, a pressure range of 0.5-1.5 MPa was utilized. The effect of pressure is often coupled with temperature and the specific reactor setup. For reactions conducted at or below the boiling point of the alcohol under atmospheric pressure, the primary role of a closed system is to prevent the loss of volatile reactants.
Q5: How can I drive the reaction equilibrium towards the formation of the ester?
A5: According to Le Châtelier's principle, the equilibrium can be shifted towards the product side by either using an excess of one of the reactants (typically the less expensive one, which is methanol in this case) or by removing one of the products as it is formed. The most common strategy is the removal of water, which is a byproduct of the esterification. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: The reaction may not have reached equilibrium or was run for an insufficient amount of time. 2. Equilibrium not shifted towards products: The presence of water in the reaction mixture can drive the reverse reaction (hydrolysis). 3. Steric hindrance: The 2,2-dimethyl substitution on the pent-4-enoic acid sterically hinders the approach of the methanol to the carbonyl carbon, slowing down the reaction rate. 4. Loss of volatile reactants: If the reaction is run at elevated temperatures in an open or poorly sealed system, volatile reactants like methanol can escape. | 1. Increase reaction time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. 2. Remove water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Ensure all reactants and solvents are anhydrous. 3. Increase catalyst concentration: A higher concentration of the acid catalyst can help to increase the reaction rate. Consider using a stronger acid catalyst. 4. Use a sealed reaction vessel or reflux condenser: Ensure the experimental setup is properly sealed to prevent the loss of volatile components. |
| Presence of Unreacted Carboxylic Acid | 1. Insufficient catalyst: The amount of acid catalyst may not be sufficient to effectively protonate the carboxylic acid. 2. Reaction not at equilibrium: The reaction may need more time to complete. 3. Hydrolysis of the ester: Presence of water can lead to the hydrolysis of the product back to the starting materials. | 1. Increase catalyst loading: Incrementally increase the amount of acid catalyst. 2. Extend reaction time: Allow the reaction to proceed for a longer duration. 3. Ensure anhydrous conditions: Dry all glassware and use anhydrous solvents and reactants. |
| Formation of Side Products (e.g., ethers) | 1. High reaction temperature: Elevated temperatures, especially in the presence of a strong acid catalyst, can promote the dehydration of the alcohol to form ethers (e.g., dimethyl ether from methanol). 2. Polymerization: The double bond in the product can potentially undergo acid-catalyzed polymerization, especially at higher temperatures. | 1. Optimize reaction temperature: Conduct the reaction at the lowest temperature that still provides a reasonable rate. 2. Use a milder catalyst: Consider using a Lewis acid catalyst which can be more selective and require milder conditions. 3. Add a polymerization inhibitor: In some cases, a small amount of a radical inhibitor can be added to prevent polymerization of the double bond. |
| Difficult Purification | 1. Close boiling points: The boiling point of the product may be close to that of the starting materials or byproducts, making distillation challenging. 2. Formation of azeotropes: The product may form an azeotrope with one of the reactants or the solvent. | 1. Use column chromatography: Silica gel chromatography is an effective method for separating the ester from the unreacted acid and other polar impurities. 2. Perform an aqueous workup: Before distillation, wash the reaction mixture with a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted carboxylic acid. Then, wash with brine and dry the organic layer. |
Experimental Protocols
General Protocol for Fischer Esterification of 2,2-dimethylpent-4-enoic acid
This protocol is a general guideline and may require optimization based on your specific experimental setup and desired scale.
Materials:
-
2,2-dimethylpent-4-enoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid monohydrate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylpent-4-enoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) or p-toluenesulfonic acid monohydrate (e.g., 5-10 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
-
Data Presentation
Table 1: Effect of Temperature on Yield (at constant pressure and reactant ratio)
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 140 | 8 | Data to be determined |
| 160 | 6 | Data to be determined |
| 180 | 4 | Data to be determined |
| 200 | 3 | Data to be determined |
Table 2: Effect of Pressure on Yield (at constant temperature and reactant ratio)
| Pressure (MPa) | Reaction Time (h) | Yield (%) |
| 0.5 | 6 | Data to be determined |
| 1.0 | 5 | Data to be determined |
| 1.5 | 4 | Data to be determined |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Synthesis of Methyl 2,2-dimethylpent-4-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during the synthesis of Methyl 2,2-dimethylpent-4-enoate, particularly in palladium-catalyzed reactions.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues encountered during the synthesis.
Question: My reaction yield has dropped significantly, or the reaction is not proceeding to completion. What are the potential causes related to the catalyst?
Answer: A sudden or gradual drop in yield is often indicative of catalyst deactivation. The primary causes can be categorized as poisoning, fouling, or thermal degradation.[1][2][3]
Troubleshooting Steps:
-
Analyze the Reaction Components: Scrutinize all reagents, solvents, and the inert gas supply for potential contaminants. Common poisons for palladium catalysts include sulfur, nitrogen compounds, halides, and carbon monoxide.[4][5]
-
Inspect the Catalyst: If using a heterogeneous catalyst, a change in color or texture can indicate fouling or coking.[6] For homogeneous catalysts, precipitation or color changes might suggest degradation.
-
Review Reaction Conditions: Ensure that the reaction temperature has not exceeded the thermal stability limit of the catalyst, which can lead to sintering (agglomeration of catalyst particles) and a loss of active surface area.[1][3]
Question: My new batch of catalyst appears to be inactive from the start. What should I investigate?
Answer: If a fresh batch of catalyst is not performing as expected, the issue could stem from improper handling, storage, or a contaminated reaction setup.
Troubleshooting Steps:
-
Verify Catalyst Handling and Storage: Ensure the catalyst was stored under the recommended conditions (e.g., inert atmosphere, desiccated environment). Some catalysts are sensitive to air and moisture.[4]
-
Check for System Contaminants: Thoroughly clean all glassware and reaction vessels to remove any residual contaminants from previous reactions. Impurities on the reactor walls can poison the catalyst.
-
Test Reagent Purity: One of the starting materials or the solvent could contain impurities that act as catalyst poisons.[5] Consider purifying the reagents or using new, high-purity batches.
Summary of Common Catalyst Poisons and Their Sources
| Poison Class | Specific Examples | Common Sources |
| Sulfur Compounds | Hydrogen sulfide (H₂S), thiols, sulfoxides | Impurities in starting materials or solvents, rubber septa.[7] |
| Nitrogen Compounds | Pyridine, quinoline, nitriles, nitro compounds | Additives, impurities in starting materials, or byproducts.[4] |
| Halides | Chloride (Cl⁻), Bromide (Br⁻) | Impurities in salts or starting materials.[4] |
| Carbon Monoxide (CO) | CO gas | Incomplete inert gas purging, byproduct of decomposition.[4] |
| Heavy Metals | Lead (Pb), Mercury (Hg) | Contaminated reagents or equipment. |
| Organic Deposits (Coke) | Polymeric or carbonaceous materials | High reaction temperatures, polymerization of starting materials or products on the catalyst surface.[6][8] |
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation?
A1: Catalyst deactivation is primarily caused by three mechanisms:
-
Poisoning: Strong chemisorption of impurities onto the catalyst's active sites, rendering them inactive.[1][2] This can be reversible or irreversible.
-
Fouling: Physical deposition of substances, such as carbonaceous materials (coke), on the catalyst surface, which blocks access to the active sites.[1][8]
-
Thermal Degradation/Sintering: High temperatures cause the small catalyst particles to agglomerate, which reduces the active surface area.[1][3]
Q2: How can I prevent catalyst poisoning?
A2: Prevention is the most effective strategy. Key measures include:
-
Reagent Purification: Use high-purity starting materials and solvents. Consider passing them through a purification column (e.g., activated alumina) if necessary.
-
Inert Atmosphere: Ensure a thoroughly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and poisoning by atmospheric gases.
-
Dedicated Glassware: Use glassware exclusively for sensitive catalytic reactions to avoid cross-contamination.
Q3: Is it possible to regenerate a poisoned catalyst?
A3: Yes, regeneration is often possible, depending on the nature of the deactivation.
-
For deactivation by organic deposits (fouling), washing with appropriate solvents or calcination (heating in the presence of air or an inert gas) can be effective.[6][9]
-
Some chemical poisons can be removed by specific treatments. For instance, treatment with a mixture of chloroform and glacial acetic acid has been shown to restore the activity of some palladium catalysts.[9]
-
Supercritical fluids, like supercritical carbon dioxide, have also been used for catalyst regeneration.[10][11]
Q4: Can intentional poisoning ever be beneficial?
A4: Yes, in some cases, controlled poisoning is used to improve the selectivity of a catalyst. A classic example is the Lindlar catalyst, where palladium is intentionally poisoned with lead acetate to reduce its activity, allowing for the selective hydrogenation of alkynes to alkenes without further reduction to alkanes.[4][5]
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling to Synthesize this compound (Hypothetical)
This is a representative protocol and may require optimization.
-
Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.
-
Reagent Addition: Add the appropriate starting materials (e.g., an organometallic reagent and a suitable electrophile), followed by the solvent (e.g., anhydrous THF).
-
Reaction Execution: Stir the mixture at the designated temperature (e.g., room temperature to reflux) and monitor the reaction progress using TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to obtain this compound.
Protocol 2: Catalyst Regeneration by Solvent Washing
-
Catalyst Recovery: If using a heterogeneous catalyst, filter the catalyst from the reaction mixture. For homogeneous catalysts that have precipitated, centrifugation and decantation can be used.
-
Washing: Wash the recovered catalyst sequentially with a series of solvents to remove adsorbed impurities and organic residues. A typical sequence might be:
-
Tetrahydrofuran (THF) to remove soluble organic compounds.
-
A dilute acid solution (e.g., 0.1 M HCl) if basic poisons are suspected.
-
Deionized water to remove salts.
-
Ethanol or acetone for a final rinse.
-
-
Drying: Dry the washed catalyst thoroughly under vacuum at a mild temperature (e.g., 60-80 °C) before reuse.
Visualizations
Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Caption: Primary pathways of catalyst deactivation.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. ss-pub.org [ss-pub.org]
- 7. researchgate.net [researchgate.net]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
removing unreacted starting materials from Methyl 2,2-dimethylpent-4-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted starting materials from Methyl 2,2-dimethylpent-4-enoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials I need to remove after synthesizing this compound?
The most common synthetic route to this compound is the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol, using an acid catalyst (e.g., sulfuric acid). Therefore, the primary impurities to remove are unreacted 2,2-dimethylpent-4-enoic acid and excess methanol .
Q2: What are the recommended purification methods for this compound?
A combination of liquid-liquid extraction and fractional distillation is the most effective approach.
-
Liquid-Liquid Extraction: This is used to remove the acidic starting material (2,2-dimethylpent-4-enoic acid) and the acid catalyst.
-
Fractional Distillation: This separates the desired ester from the excess methanol and any other volatile impurities.
Column chromatography can also be employed as an alternative or supplementary purification step.
Q3: What are the boiling points of the key components I need to separate?
Accurate boiling points are crucial for successful fractional distillation.
| Compound | Boiling Point | Pressure |
| 2,2-dimethylpent-4-enoic acid | 104-108 °C | 20 mmHg |
| Methanol | 64.7 °C | 760 mmHg (Atmospheric) |
| This compound | Not available | Not available |
Troubleshooting Guides
Issue 1: Incomplete Removal of 2,2-dimethylpent-4-enoic Acid
Symptom: The purified product has a lower than expected pH, or analytical data (e.g., NMR, GC-MS) shows the presence of the starting carboxylic acid.
Root Cause & Solution:
| Root Cause | Troubleshooting Step |
| Insufficient washing with base. | Increase the number of washes with a saturated sodium bicarbonate solution. Ensure vigorous shaking of the separatory funnel to maximize contact between the organic and aqueous layers. |
| Base solution is too weak. | While sodium bicarbonate is generally sufficient, a dilute solution of sodium hydroxide (e.g., 1-2 M) can be used for more stubborn acidic impurities. However, be cautious as this can potentially hydrolyze the ester product. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Issue 2: Presence of Water in the Final Product
Symptom: The purified ester appears cloudy, or water is detected by analytical methods (e.g., Karl Fischer titration).
Root Cause & Solution:
| Root Cause | Troubleshooting Step |
| Inadequate drying of the organic layer. | Ensure the drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) is added in sufficient quantity. Swirl the flask until the drying agent no longer clumps together. Allow sufficient contact time (e.g., 15-30 minutes) before filtration. |
| Drying agent is no longer effective. | Use fresh, anhydrous drying agent. Store drying agents in a desiccator to prevent hydration from atmospheric moisture. |
| Transfer of aqueous layer during extraction. | Carefully separate the layers during the workup. It is better to leave a small amount of the organic layer behind than to contaminate it with the aqueous layer. |
Issue 3: Co-distillation of Methanol with the Product
Symptom: The final product has a lower boiling point than expected, and analytical data confirms the presence of methanol.
Root Cause & Solution:
| Root Cause | Troubleshooting Step |
| Inefficient fractional distillation column. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Distillation rate is too fast. | Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases in the column. |
| Azeotrope formation. | Some esters can form azeotropes with alcohols. While specific data for this compound is unavailable, washing the crude product thoroughly with water before distillation can help remove the majority of the methanol. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
-
After the esterification reaction is complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake to dissolve any water-soluble components. Allow the layers to separate and discard the aqueous layer.
-
Add a saturated solution of sodium bicarbonate (NaHCO₃) to the organic layer in the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any carbon dioxide gas that is formed.
-
Continue shaking more vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the sodium bicarbonate wash (steps 4-7) two more times.
-
Wash the organic layer with brine (saturated NaCl solution) to help remove any remaining water and break emulsions.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
Protocol 2: Drying the Organic Layer
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the flask containing the organic layer.[1][2]
-
Add the drying agent in small portions and swirl the flask. Continue adding until the drying agent no longer clumps together and some remains free-flowing.
-
Allow the mixture to stand for at least 15-30 minutes with occasional swirling.
-
Filter the mixture through a fluted filter paper or a cotton plug in a funnel to remove the drying agent. Collect the dried organic solution in a round-bottom flask suitable for distillation.
Protocol 3: Fractional Distillation
-
Assemble a fractional distillation apparatus. A Vigreux column is a suitable choice for this separation.
-
Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried crude product.
-
Heat the flask gently.
-
Collect the first fraction, which will primarily be any remaining extraction solvent and methanol (boiling point ~65 °C).
-
Once the temperature begins to rise more steeply, change the receiving flask to collect an intermediate fraction.
-
The temperature should then stabilize at the boiling point of your product. Collect this fraction in a clean, pre-weighed receiving flask.
-
Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Technical Support Center: Characterization of Methyl 2,2-dimethylpent-4-enoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately characterizing Methyl 2,2-dimethylpent-4-enoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls in the characterization of this compound?
The most common pitfalls include:
-
Misidentification of Isomers: The presence of constitutional isomers, such as Methyl 3,3-dimethylpent-4-enoate or rearrangement products like Methyl 2,2-dimethylpent-3-enoate, can lead to incorrect structural assignment.
-
Incomplete Reaction or Presence of Starting Materials: Residual 2,2-dimethylpent-4-enoic acid or methanol from the esterification process can contaminate the final product.
-
Misinterpretation of Spectroscopic Data: Overlooking subtle differences in NMR chemical shifts, mass spectrometry fragmentation patterns, or IR stretching frequencies can result in an incorrect characterization.
-
Sample Impurities: Impurities from solvents or side reactions during synthesis can interfere with analytical results.
Q2: How can I distinguish this compound from its common isomer, Methyl 3,3-dimethylpent-4-enoate, using NMR spectroscopy?
The key difference lies in the chemical shifts of the protons and carbons adjacent to the quaternary center and the double bond.
-
¹H NMR: In this compound, the two methyl groups at the C2 position are equivalent and will appear as a singlet. The protons of the vinyl group will show characteristic splitting patterns. In Methyl 3,3-dimethylpent-4-enoate, the two methyl groups at the C3 position are also equivalent and appear as a singlet, but the chemical shifts of the adjacent methylene and vinyl protons will differ significantly from those in the 2,2-dimethyl isomer.
-
¹³C NMR: The chemical shift of the quaternary carbon (C2 vs. C3) will be a key indicator. The carbonyl carbon (C1) will also show a slight difference in chemical shift between the two isomers.
Q3: What are the expected characteristic peaks for this compound in an FTIR spectrum?
As a γ,δ-unsaturated ester, you should expect to see:
-
A strong C=O stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹.
-
A medium C=C stretching vibration for the terminal double bond around 1640 cm⁻¹.
-
C-H stretching vibrations for the sp³ and sp² hybridized carbons.
-
C-O stretching vibrations for the ester linkage.
A common pitfall is the misinterpretation of the C=O stretching frequency. While conjugation in α,β-unsaturated esters lowers the C=O stretching frequency (1715-1730 cm⁻¹), the isolated double bond in this compound should not cause a significant shift compared to a saturated ester.
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in ¹H or ¹³C NMR spectrum. | Presence of residual solvents (e.g., diethyl ether, dichloromethane, methanol). | 1. Identify solvent peaks using a reference table. 2. Ensure the sample is thoroughly dried under vacuum before analysis. |
| Presence of starting material (2,2-dimethylpent-4-enoic acid). | 1. Look for a broad singlet corresponding to the carboxylic acid proton in the ¹H NMR spectrum (typically >10 ppm). 2. Compare the integral of this peak to the product peaks to quantify the impurity. 3. Purify the sample using column chromatography or distillation. | |
| Isomeric impurity (e.g., Methyl 3,3-dimethylpent-4-enoate). | 1. Carefully compare the obtained spectrum with the predicted spectra for both isomers (see tables below). 2. Pay close attention to the chemical shifts of the quaternary carbon and the protons on the carbon adjacent to the ester and the double bond. | |
| Complex or overlapping multiplets in the vinyl region. | Poor shimming of the NMR magnet. | 1. Re-shim the instrument to improve resolution. |
| Second-order coupling effects. | 1. If possible, acquire the spectrum on a higher field NMR spectrometer to simplify the multiplets. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Possible Cause | Troubleshooting Steps |
| Multiple peaks in the GC chromatogram. | Presence of impurities or isomers. | 1. Analyze the mass spectrum of each peak to identify the components. 2. Compare the fragmentation patterns to a database or predicted spectra to distinguish between isomers and impurities. |
| Incorrect molecular ion peak (M⁺) or its absence. | The molecular ion is unstable and readily fragments. | 1. Look for characteristic fragment ions. For this compound, expect fragments corresponding to the loss of a methoxy group (-OCH₃), a methyl group (-CH₃), and cleavage at the quaternary center. 2. Use a softer ionization technique if available (e.g., chemical ionization). |
| Fragmentation pattern does not match the expected pattern. | Isomeric contamination. | 1. The fragmentation of branched esters can be complex. Cleavage at the quaternary carbon is a key fragmentation pathway. Compare the relative abundances of the major fragment ions to differentiate between isomers. For example, the fragmentation pattern of Methyl 3,3-dimethylpent-4-enoate will show a different set of dominant fragments due to the different position of the quaternary center. |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Broad peak in the 3200-3500 cm⁻¹ region. | Presence of water or residual alcohol (methanol). | 1. Ensure the sample is anhydrous. 2. If methanol is suspected, look for a characteristic C-O stretch around 1030 cm⁻¹. |
| C=O stretch is broader than expected or shifted. | Presence of carboxylic acid impurity (2,2-dimethylpent-4-enoic acid). | 1. The C=O stretch of a carboxylic acid is typically broader and may overlap with the ester C=O stretch, causing a distorted peak shape. 2. Look for the characteristic broad O-H stretch of the carboxylic acid dimer around 2500-3300 cm⁻¹. |
| Weak or absent C=C stretch. | The C=C bond is a weak absorber in the IR. | 1. This is not unusual for a non-conjugated double bond. 2. Confirm the presence of the double bond using NMR spectroscopy. |
Data Presentation
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| This compound | -OCH₃ | 3.67 | s | - |
| -CH₂- | 2.25 | d | 7.6 | |
| =CH- | 5.75 | m | - | |
| =CH₂ | 5.05 | m | - | |
| -C(CH₃)₂ | 1.19 | s | - | |
| Methyl 3,3-dimethylpent-4-enoate | -OCH₃ | 3.66 | s | - |
| -CH₂- | 2.29 | s | - | |
| =CH- | 5.88 | dd | 17.6, 10.8 | |
| =CH₂ | 5.00 | m | - | |
| -C(CH₃)₂ | 1.09 | s | - |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| This compound | C=O | 177.5 |
| -C(CH₃)₂ | 42.5 | |
| -CH₂- | 44.8 | |
| =CH- | 133.2 | |
| =CH₂ | 118.0 | |
| -OCH₃ | 51.7 | |
| -C(CH₃)₂ | 24.5 | |
| Methyl 3,3-dimethylpent-4-enoate | C=O | 172.5 |
| -C(CH₃)₂ | 38.6 | |
| -CH₂- | 49.6 | |
| =CH- | 145.1 | |
| =CH₂ | 111.7 | |
| -OCH₃ | 51.4 | |
| -C(CH₃)₂ | 26.8 |
Experimental Protocols
General Characterization Workflow
Caption: General workflow for the synthesis and characterization of this compound.
Troubleshooting Logic for Isomer Identification
Caption: Decision-making workflow for identifying potential isomeric impurities.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2,2-dimethylpent-4-enoate and Its Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of Methyl 2,2-dimethylpent-4-enoate and its structural isomer, Methyl 3,3-dimethylpent-4-enoate. This document is intended to serve as a valuable resource for the structural elucidation and differentiation of these closely related unsaturated esters, which are of interest in organic synthesis and drug discovery.
Introduction
This compound and Methyl 3,3-dimethylpent-4-enoate are structural isomers with the molecular formula C₈H₁₄O₂. While sharing the same chemical formula, their distinct atomic arrangements lead to unique NMR spectral signatures. Accurate interpretation of these spectra is crucial for confirming molecular structure and purity. This guide presents a side-by-side comparison of their ¹H and ¹³C NMR data, supported by detailed experimental protocols and visual aids to facilitate understanding.
Comparative NMR Data Analysis
The ¹H and ¹³C NMR chemical shifts for this compound are predicted based on computational models due to the limited availability of experimental spectra in the public domain. The data for its isomer, Methyl 3,3-dimethylpent-4-enoate, is based on experimental values.
¹H NMR Data
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | -CH₃ (C2) | 1.19 | s | - |
| -CH₂- (C3) | 2.27 | d | 7.3 | |
| -OCH₃ | 3.67 | s | - | |
| =CH₂ (C5) | 5.03 - 5.10 | m | - | |
| =CH- (C4) | 5.75 - 5.85 | m | - | |
| Methyl 3,3-dimethylpent-4-enoate (Experimental)[1] | -CH₃ (C3) | 1.13 | s | - |
| -CH₂- (C2) | 2.31 | s | - | |
| -OCH₃ | 3.64 | s | - | |
| =CH₂ (C5) | 4.94 - 4.97 | m | 10.6, 17.4 | |
| =CH- (C4) | 5.89 | dd | 10.6, 17.4 |
¹³C NMR Data
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound (Predicted) | -CH₃ (C2) | 24.5 |
| -C(CH₃)₂ (C2) | 42.0 | |
| -CH₂- (C3) | 45.8 | |
| -OCH₃ | 51.8 | |
| =CH₂ (C5) | 117.5 | |
| =CH- (C4) | 133.0 | |
| C=O | 177.0 | |
| Methyl 3,3-dimethylpent-4-enoate (Experimental) | -CH₃ (C3) | 27.0 |
| -C(CH₃)₂ (C3) | 38.0 | |
| -CH₂- (C2) | 48.0 | |
| -OCH₃ | 51.0 | |
| =CH₂ (C5) | 112.0 | |
| =CH- (C4) | 145.0 | |
| C=O | 172.0 |
Experimental Protocols
The following provides a general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid samples, such as the compounds discussed in this guide.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration is preferable, typically 50-100 mg.
-
Solvent: Chloroform-d (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Ensure the solvent is of high purity to avoid interfering signals.
-
NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.
-
Dissolution: Add the deuterated solvent to the sample in the NMR tube and gently agitate until the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
Data Acquisition:
-
Spectrometer: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
-
Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
Visualizing Structural Relationships and NMR Data
The following diagrams, generated using Graphviz, illustrate the molecular structures and provide a conceptual workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: Molecular structure of Methyl 3,3-dimethylpent-4-enoate.
Caption: A generalized workflow for NMR-based structural analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound and Methyl 3,3-dimethylpent-4-enoate exhibit distinct patterns that allow for their unambiguous differentiation. Key distinguishing features include the chemical shifts and multiplicities of the protons and carbons adjacent to the quaternary center and the double bond. This guide provides a foundational dataset and protocol to aid researchers in the identification and characterization of these and similar unsaturated esters. The combination of predicted and experimental data offers a robust framework for structural assignment in synthetic and natural product chemistry.
References
A Comparative Guide to Alternative Catalysts for the Synthesis of Methyl 2,2-dimethylpent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 2,2-dimethylpent-4-enoate, a valuable building block in organic synthesis, is predominantly achieved through the Johnson-Claisen rearrangement of 2-methyl-3-buten-2-ol with trimethyl orthoacetate. The choice of catalyst for this transformation is critical, influencing reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of alternative catalytic systems, supported by available experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the synthesis of this compound involves a trade-off between reaction rate, yield, cost, and ease of handling. While a direct comparative study under identical conditions is not extensively documented in the literature, data from the synthesis of the closely related isomer, Methyl 3,3-dimethylpent-4-enoate, and general studies on the Johnson-Claisen rearrangement provide valuable insights. The following table summarizes the performance of various catalyst types.
| Catalyst Type | Specific Catalyst Example | Typical Reaction Conditions | Reported Yield | Selectivity | Key Advantages | Key Disadvantages |
| Brønsted Acids | Phosphoric Acid (H₃PO₄) | 160-200°C, 0.5-1.5 MPa, 10-30 h | High (up to 82-88% for the 3,3-isomer) | Good | Cost-effective, readily available | High temperatures and pressures required, potential for side reactions |
| Propionic Acid (CH₃CH₂COOH) | ~138°C, atmospheric pressure | Moderate to Good | Good | Milder conditions than strong mineral acids | Slower reaction rates compared to stronger acids | |
| Lewis Acids | Anhydrous Zinc Chloride (ZnCl₂) | 150-250°C, 1-3.2 MPa, 6-10 h | High (up to 88% for the 3,3-isomer) | Good | Can be highly active, enabling shorter reaction times | Often require anhydrous conditions, can be difficult to remove from the reaction mixture |
| Nickel Sulfate (NiSO₄) | 150-250°C, 1-3.2 MPa, 6-10 h | Good | Good | Solid catalyst, potentially recyclable | May require higher temperatures | |
| Copper(II) Acetate (Cu(OAc)₂) | 150-250°C, 1-3.2 MPa, 6-10 h | Good | Good | Readily available | Potential for metal contamination in the product | |
| Organocatalysts | Thiourea Derivatives | Room temperature to mild heating | Variable | Can be high | Mild reaction conditions, potential for asymmetric catalysis | Catalyst loading can be high, may be less active for sterically hindered substrates |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing catalyst performance. Below are representative protocols for three major classes of catalysts, adapted for the synthesis of this compound.
Protocol 1: Brønsted Acid Catalysis using Phosphoric Acid
This protocol is adapted from the synthesis of Methyl 3,3-dimethylpent-4-enoate.
Materials:
-
2-Methyl-3-buten-2-ol
-
Trimethyl orthoacetate
-
Phosphoric acid (85%)
-
Stirring reactor with a connected rectifying column
Procedure:
-
Charge the stirring reactor with 2-methyl-3-buten-2-ol and trimethyl orthoacetate in a molar ratio of 1:1.2 to 1:2.0.
-
Add phosphoric acid as a catalyst, with a dosage of 0.5-5% of the total mass of the reactants.
-
Heat the reactor to a temperature of 160-200°C and maintain a pressure of 0.5-1.5 MPa.
-
Continuously remove the methanol byproduct through the rectifying column to drive the reaction forward.
-
Monitor the reaction progress by gas chromatography. The reaction time is typically between 10 and 30 hours.
-
Upon completion, cool the reactor and purify the product by fractional distillation.
Protocol 2: Lewis Acid Catalysis using Anhydrous Zinc Chloride
This protocol is based on a patented method for a similar transformation.
Materials:
-
2-Methyl-3-buten-2-ol
-
Trimethyl orthoacetate
-
Anhydrous Zinc Chloride (ZnCl₂)
-
High-pressure autoclave
Procedure:
-
In a dry autoclave, combine 2-methyl-3-buten-2-ol, trimethyl orthoacetate, and anhydrous zinc chloride. The molar ratio of the alcohol to the orthoester is typically 1:1.0-2.0, and the catalyst loading is 0.01-0.1 molar equivalents relative to the alcohol.
-
Seal the autoclave and heat the mixture to 150-250°C with stirring, maintaining a pressure of 1-3.2 MPa.
-
The reaction is typically complete within 6-10 hours.
-
After cooling the reactor to room temperature, filter to remove the solid catalyst.
-
The filtrate is then subjected to vacuum distillation to isolate the this compound.
Protocol 3: Organocatalysis using a Thiourea Derivative (Conceptual)
While specific data for this substrate is limited, this conceptual protocol is based on the general application of thiourea catalysts for Claisen rearrangements of acid-sensitive substrates.[1]
Materials:
-
2-Methyl-3-buten-2-ol
-
Trimethyl orthoacetate
-
A suitable thiourea catalyst (e.g., a bis(trifluoromethyl)phenyl thiourea)
-
Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)
Procedure:
-
To a solution of 2-methyl-3-buten-2-ol and the thiourea catalyst (5-20 mol%) in the chosen solvent, add trimethyl orthoacetate.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitor the reaction by thin-layer chromatography or gas chromatography.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to isolate the product.
Reaction Pathway and Experimental Workflow
The synthesis of this compound via the Johnson-Claisen rearrangement proceeds through a well-defined pathway. The following diagrams illustrate the key steps and a general experimental workflow.
Caption: The catalyzed formation of a mixed orthoester, followed by elimination and a[2][2]-sigmatropic rearrangement.
Caption: A logical workflow for the systematic comparison of different catalysts in the synthesis.
Conclusion
The choice of an alternative catalyst for the synthesis of this compound depends on the specific requirements of the application, including scale, cost, and available equipment. Brønsted acids like phosphoric acid offer a cost-effective solution for large-scale production, albeit under harsh conditions. Lewis acids can provide higher activity but may require more stringent handling. Organocatalysts represent a promising avenue for milder and potentially asymmetric synthesis, though their efficiency with this specific substrate requires further investigation. The provided data and protocols serve as a valuable starting point for researchers to explore and optimize the catalytic synthesis of this important chemical intermediate.
References
Navigating Reactivity: A Comparative Analysis of Methyl 2,2-dimethylpent-4-enoate and Structurally Related Esters
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical building blocks is paramount. This guide provides a comparative analysis of Methyl 2,2-dimethylpent-4-enoate against a selection of similar esters, focusing on how structural modifications influence reaction outcomes. By presenting available experimental data and detailed protocols, this document aims to facilitate informed decisions in synthetic planning and molecular design.
This compound is a unique unsaturated ester characterized by a sterically encumbered α-carbon due to the presence of two methyl groups. This structural feature significantly governs its reactivity, particularly in reactions involving the ester carbonyl group. To contextualize its chemical behavior, we will compare it with esters that exhibit variations in steric hindrance and the position of the carbon-carbon double bond.
Comparative Esters: A Structural Overview
For a comprehensive comparison, the following esters have been selected based on their structural similarities and differences to this compound:
-
Methyl pent-4-enoate: Lacks the α,α-dimethyl substitution, providing a baseline for understanding the impact of steric hindrance.
-
Methyl crotonate (Methyl (E)-but-2-enoate): An α,β-unsaturated ester, allowing for an examination of the electronic effects of a conjugated system on reactivity.
-
Methyl 3-methylbut-2-enoate: Possesses a different substitution pattern on the double bond, influencing both steric and electronic properties.
Reactivity Profile: A Focus on Hydrolysis
Ester hydrolysis, a fundamental reaction in both organic synthesis and biological systems, serves as a key metric for comparing the reactivity of these molecules. The rate of hydrolysis is exquisitely sensitive to both electronic and steric effects.
The Impact of Steric Hindrance
Electronic Effects of the Double Bond
The position of the double bond also plays a crucial role in reactivity. In Methyl crotonate, the double bond is conjugated with the carbonyl group, which can influence the electrophilicity of the carbonyl carbon. In contrast, the isolated double bond in this compound has a less direct electronic influence on the ester functionality.
| Ester | Structure | Key Structural Feature | Expected Relative Rate of Hydrolysis |
| This compound | O=C(OC)C(C)(C)CC=C | α,α-dimethyl substitution (High steric hindrance) | Very Slow |
| Methyl pent-4-enoate | O=C(OC)CCCC=C | No α-substitution (Low steric hindrance) | Fast |
| Methyl crotonate | O=C(OC)C=C(C)C | α,β-unsaturation (Conjugated system) | Moderate |
| Methyl 3-methylbut-2-enoate | O=C(OC)C=C(C)C | β-methyl substitution on double bond | Moderate to Slow |
Table 1: Comparison of Structural Features and Expected Hydrolysis Reactivity.
Experimental Protocols: Determining Ester Hydrolysis Rates
To quantitatively assess the reactivity of these esters, a standardized experimental protocol for determining the rate of alkaline hydrolysis (saponification) is provided below. This method can be adapted for each of the compared esters to generate comparable kinetic data.
Protocol: Kinetic Study of Alkaline Ester Hydrolysis via Titration
Objective: To determine the second-order rate constant for the alkaline hydrolysis of an ester.
Materials:
-
Ester (e.g., this compound)
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution of known concentration (e.g., 0.1 M) for back-titration
-
Phenolphthalein indicator
-
Ethanol (solvent)
-
Distilled water
-
Constant temperature bath
-
Conical flasks, pipettes, burettes, stopwatches
Procedure:
-
Reaction Setup: A known volume of the ester solution in ethanol is mixed with a known volume of NaOH solution in a flask maintained at a constant temperature. The reaction is initiated by adding the NaOH solution, and a stopwatch is started simultaneously.[3][4][5]
-
Sampling: At regular time intervals, an aliquot (e.g., 10 mL) of the reaction mixture is withdrawn and transferred to a flask containing a known excess of HCl solution to quench the reaction.[3][4]
-
Titration: The unreacted HCl in the quenching flask is then titrated with the standardized NaOH solution using phenolphthalein as an indicator.[3][4][5]
-
Data Analysis: The concentration of unreacted NaOH in the original reaction mixture at each time point can be calculated from the titration data. A plot of 1/[Ester] versus time will yield a straight line for a second-order reaction, with the slope being the rate constant, k.
Protocol: Kinetic Study of Alkaline Ester Hydrolysis via Conductometry
Objective: To determine the second-order rate constant for the alkaline hydrolysis of an ester by monitoring the change in conductivity.
Materials:
-
Ester
-
Sodium hydroxide (NaOH) solution of known concentration
-
Conductivity meter and probe
-
Constant temperature bath
-
Reaction vessel
Procedure:
-
Initial Conductivity: The conductivity of the NaOH solution is measured at a constant temperature.[6][7]
-
Reaction Initiation: A known amount of the ester is added to the NaOH solution, and the change in conductivity over time is recorded. The conductivity decreases as the more mobile hydroxide ions are replaced by the less mobile carboxylate ions.[5][6][7]
-
Data Analysis: The rate constant can be determined by plotting the appropriate function of conductivity against time, which is derived from the relationship between conductivity and ion concentrations.[5][6][7]
Reactivity at the Double Bond: A Secondary Reaction Site
Beyond the ester group, the carbon-carbon double bond in this compound and its unsaturated counterparts offers another site for chemical transformations, such as addition reactions. The steric hindrance that so profoundly affects the carbonyl group's reactivity is less pronounced at the terminal double bond of this compound, suggesting that reactions at this site may proceed more readily.
Logical Relationship of Reactivity Factors
The interplay of steric and electronic factors determines the overall reactivity of these esters. The following diagram illustrates this logical relationship.
Caption: Factors influencing the reactivity of unsaturated esters.
Experimental Workflow for Comparative Reactivity Study
A systematic approach to comparing the reactivity of these esters is outlined in the workflow diagram below.
Caption: Workflow for comparing ester reactivity.
References
- 1. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. academic.oup.com [academic.oup.com]
- 5. satyensaha.com [satyensaha.com]
- 6. ipc.kit.edu [ipc.kit.edu]
- 7. pubs.acs.org [pubs.acs.org]
Purity Validation of Methyl 2,2-dimethylpent-4-enoate: A Comparative Guide to GC-MS and HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for volatile organic compounds such as Methyl 2,2-dimethylpent-4-enoate is a critical step in research, development, and quality control. This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of this compound purity. The information presented is based on established analytical methodologies for structurally similar compounds, namely unsaturated methyl esters and other volatile organic compounds, to provide a scientifically grounded comparison in the absence of specific literature for this particular analyte.
Introduction to Analytical Approaches
This compound is a volatile ester, and its physicochemical properties largely dictate the most suitable analytical technique for purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components are then detected and identified by a mass spectrometer, which provides detailed structural information.[2] Given the volatile nature of this compound, GC-MS is a highly appropriate method for its analysis.[3]
-
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential partitioning between the mobile phase and a stationary phase.[4] While HPLC is a go-to method for a wide range of compounds, its application for highly volatile substances like this compound is less conventional but can be adapted, particularly when coupled with a suitable detector like a Diode-Array Detector (DAD) or UV detector.[5][6]
Comparative Performance Data
The following table summarizes the expected performance of GC-MS and HPLC for the purity validation of this compound, based on data from the analysis of similar volatile esters and short-chain fatty acids.[5][7][8]
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low femtomol range on column | 0.14 mg/mL |
| Limit of Quantitation (LOQ) | Low femtomol range on column | 0.44 mg/mL |
| Precision (%RSD) | < 10% | < 2.5% |
| Accuracy (% Recovery) | 90-110% | 76-96% |
| Analysis Time | ~17-20 minutes | ~15-20 minutes |
| Suitability for Volatile Compounds | Excellent | Moderate |
| Sample Derivatization | Generally not required | Generally not required |
Experimental Protocols
The following are detailed, representative experimental protocols for the analysis of this compound using GC-MS and HPLC. These protocols are based on established methods for fatty acid methyl esters and other volatile organic compounds.
Protocol 1: Purity Determination by GC-MS
This method is adapted from established procedures for the analysis of fatty acid methyl esters (FAMEs).[9][10]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable volatile solvent, such as hexane or ethyl acetate, and dilute to the mark.
-
Prepare a series of calibration standards of this compound in the same solvent, ranging from approximately 0.1 to 20 mg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 Series GC (or equivalent)
-
Mass Spectrometer: Agilent 5977 Series MSD (or equivalent)
-
Column: Capillary column with a polar stationary phase, such as a Carbowax-type (polyethylene glycol) or a biscyanopropyl phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
MSD Conditions:
-
Transfer Line Temperature: 230 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification of any specific impurities can be performed using the calibration curve generated from the standards.
Protocol 2: Purity Determination by HPLC-UV/DAD
This method is adapted from established procedures for the analysis of short-chain fatty acids and other volatile organic compounds.[5][6]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase and dilute to the mark.
-
Prepare a series of calibration standards of this compound in the mobile phase, ranging from approximately 0.1 to 2 mg/mL.
2. HPLC Instrumentation and Conditions:
-
HPLC System: PerkinElmer LC 300 HPLC system (or equivalent) with a UV/DAD detector.
-
Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification of any specific impurities can be performed using the calibration curve generated from the standards.
Analytical Workflow Visualization
The following diagram illustrates the general workflow for the validation of this compound purity using chromatographic methods.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. mdpi.com [mdpi.com]
- 6. perkinelmer.com [perkinelmer.com]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. agilent.com [agilent.com]
comparative study of Methyl 2,2-dimethylpent-4-enoate synthesis efficiency
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of common methods for synthesizing Methyl 2,2-dimethylpent-4-enoate, a valuable building block in organic synthesis. We will delve into the efficiency, experimental protocols, and underlying mechanisms of three primary esterification methods: Fischer Esterification, Steglich Esterification, and methylation using diazomethane.
The synthesis of this compound originates from its corresponding carboxylic acid, 2,2-dimethylpent-4-enoic acid. The overall efficiency of the final ester synthesis is therefore intrinsically linked to the successful synthesis of this precursor. A common method for the preparation of 2,2-dimethylpent-4-enoic acid involves the reaction of piperidine with propylene oxide, which proceeds through a six-membered ring intermediate that subsequently decomposes to yield the desired acid[1]. This reaction can be catalyzed by peroxide or hydrogen peroxide to achieve high yields[1].
Comparative Analysis of Esterification Methods
The conversion of 2,2-dimethylpent-4-enoic acid to its methyl ester can be achieved through several established methods. Due to the steric hindrance at the α-position of the carboxylic acid, the choice of esterification method can significantly impact the reaction's efficiency. Below is a summary of the key quantitative data for three common methods.
| Method | Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield |
| Fischer Esterification | Methanol, 2,2-dimethylpent-4-enoic acid | H₂SO₄ or p-TsOH | Methanol (excess) | 1-10 hours | Reflux (60-110 °C) | Moderate to High |
| Steglich Esterification | Methanol, 2,2-dimethylpent-4-enoic acid | 4-DMAP | Dichloromethane | 3-24 hours | Room Temperature | High |
| Diazomethane Methylation | Diazomethane (or TMS-diazomethane), 2,2-dimethylpent-4-enoic acid | None | Diethyl ether/Methanol | < 1 hour | 0 °C to Room Temp. | Very High (>95%) |
Experimental Protocols
Fischer Esterification
This acid-catalyzed esterification is a classic and cost-effective method. The reaction is driven to completion by using a large excess of the alcohol (methanol) and/or by removing the water formed during the reaction[2][3].
Protocol:
-
To a solution of 2,2-dimethylpent-4-enoic acid in a large excess of methanol, add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Reflux the mixture for 1-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation under reduced pressure.
Steglich Esterification
The Steglich esterification is a milder method that is particularly well-suited for sterically hindered carboxylic acids and acid-sensitive substrates[4][5]. It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP)[4][6].
Protocol:
-
Dissolve 2,2-dimethylpent-4-enoic acid, a slight excess of methanol, and a catalytic amount of 4-DMAP in a suitable aprotic solvent such as dichloromethane (DCM) at room temperature.
-
Add a solution of DCC in DCM dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 3-24 hours, monitoring by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with dilute hydrochloric acid to remove any remaining DMAP and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Methylation with Diazomethane
This method is known for its high yields and clean reaction profile, as the only byproduct is nitrogen gas[7]. However, diazomethane is a toxic and potentially explosive reagent, requiring careful handling. A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane)[8].
Protocol (using TMS-diazomethane):
-
Dissolve 2,2-dimethylpent-4-enoic acid in a mixture of a non-protic solvent like diethyl ether or toluene and methanol at 0 °C.
-
Slowly add a solution of TMS-diazomethane in an appropriate solvent (e.g., hexane) dropwise to the carboxylic acid solution until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Stir the reaction mixture at 0 °C for a short period (typically less than an hour) and then allow it to warm to room temperature.
-
Quench the excess TMS-diazomethane by the careful addition of a few drops of acetic acid.
-
Remove the solvent under reduced pressure to obtain the methyl ester, which is often pure enough for subsequent use without further purification.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis and the mechanisms of the esterification reactions, the following diagrams are provided in the DOT language.
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified mechanism of Fischer Esterification.
Caption: Simplified mechanism of Steglich Esterification.
Conclusion
The choice of synthesis method for this compound depends on several factors including the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the availability and handling of hazardous reagents.
-
Fischer Esterification is a robust and economical choice for large-scale synthesis, especially when the starting materials are not acid-sensitive.
-
Steglich Esterification offers a milder alternative, providing high yields for sterically hindered and delicate substrates at room temperature, though it is more expensive due to the cost of the coupling agents.
-
Methylation with diazomethane (or its safer analogues) provides the highest yields in the shortest reaction times with minimal purification required, making it an excellent choice for small-scale laboratory preparations where efficiency and purity are critical, provided the necessary safety precautions are strictly followed.
Researchers and professionals should carefully consider these factors to select the most appropriate and efficient method for their specific needs in the synthesis of this compound.
References
- 1. 2,2-Dimethyl-4-pentenoic Acid | 16386-93-9 | RAA38693 [biosynth.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effectiveness of Methyl 2,2-dimethylpent-4-enoate Synthesis from Various Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three distinct synthetic pathways to produce Methyl 2,2-dimethylpent-4-enoate and its close structural isomer, Methyl 3,3-dimethylpent-4-enoate. The objective is to offer a comprehensive cost-effectiveness analysis supported by experimental data and detailed protocols to aid in the selection of the most suitable method for laboratory and potential scale-up applications.
Executive Summary
The synthesis of this compound, a valuable building block in organic synthesis, can be approached from several precursors. This guide focuses on three primary methods:
-
Fischer Esterification of 2,2-dimethylpent-4-enoic acid.
-
Steglich Esterification of 2,2-dimethylpent-4-enoic acid.
-
Johnson-Claisen Rearrangement of 3-methyl-2-buten-1-ol (prenol).
The analysis reveals that while Fischer esterification offers a straightforward and cost-effective route in terms of raw materials, the Johnson-Claisen rearrangement provides a high-yielding alternative, albeit for a structurally isomeric product. The Steglich esterification, although efficient, is generally more expensive due to the cost of the coupling agents.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic methods. For a standardized comparison, all routes are theoretically scaled to produce approximately 10 grams of the final product, assuming the stated yields.
| Parameter | Fischer Esterification | Steglich Esterification | Johnson-Claisen Rearrangement |
| Precursor(s) | 2,2-dimethylpent-4-enoic acid, Methanol | 2,2-dimethylpent-4-enoic acid, Methanol | 3-methyl-2-buten-1-ol, Trimethyl orthoacetate |
| Catalyst/Reagent | Sulfuric Acid (H₂SO₄) | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Phosphoric Acid (H₃PO₄) |
| Solvent | Methanol (reflux) | Dichloromethane (DCM) | Toluene |
| Temperature (°C) | ~65 (reflux) | 0 to Room Temperature | 110-145 |
| Reaction Time (h) | 4-8 | 3-6 | 2.5 |
| Yield (%) | ~90 | ~95 | ~84 |
| Product | This compound | This compound | Methyl 3,3-dimethylpent-4-enoate |
| Purification | Distillation | Column Chromatography | Distillation |
| Estimated Reagent Cost/10g Product | ~$15-20 | ~$40-50 | ~$25-35 |
| Advantages | Low reagent cost, simple procedure. | High yield, mild reaction conditions. | High yield, relatively short reaction time. |
| Disadvantages | Use of strong acid, requires heating. | High cost of reagents, byproduct removal. | Produces an isomer, requires higher temperatures. |
Note: Estimated reagent costs are based on publicly available data for laboratory-grade chemicals and may vary based on supplier and purity. This estimation does not include the cost of solvents, workup chemicals, energy, or waste disposal.
Experimental Protocols
Fischer Esterification of 2,2-dimethylpent-4-enoic acid
Materials:
-
2,2-dimethylpent-4-enoic acid (10.0 g, 78.0 mmol)
-
Methanol (100 mL)
-
Concentrated Sulfuric Acid (1 mL)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Diethyl ether
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2,2-dimethylpent-4-enoic acid in methanol.
-
Carefully add concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Steglich Esterification of 2,2-dimethylpent-4-enoic acid
Materials:
-
2,2-dimethylpent-4-enoic acid (10.0 g, 78.0 mmol)
-
Methanol (3.8 mL, 93.6 mmol)
-
Dicyclohexylcarbodiimide (DCC) (17.7 g, 85.8 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.95 g, 7.8 mmol)
-
Dichloromethane (DCM), anhydrous (200 mL)
-
n-Pentane
-
0.5 M HCl solution
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2,2-dimethylpent-4-enoic acid, methanol, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC portion-wise to the cooled solution with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-pentane and diethyl ether as the eluent.
Johnson-Claisen Rearrangement of 3-methyl-2-buten-1-ol
Materials:
-
3-methyl-2-buten-1-ol (prenol) (10.0 g, 116 mmol)
-
Trimethyl orthoacetate (55.8 g, 464 mmol)
-
Phosphoric acid (0.7 g)
-
Toluene (as a chaser for distillation if needed)
Procedure:
-
To a flask equipped with a stirrer and a distillation apparatus, add trimethyl orthoacetate and phosphoric acid.
-
Heat the mixture to 110 °C with stirring.
-
Add 3-methyl-2-buten-1-ol dropwise over 1 hour, maintaining the temperature at 110 °C. During the addition, methanol will distill from the reaction mixture.
-
After the addition is complete, continue heating at 110 °C for an additional hour to ensure complete reaction and removal of methanol.
-
Increase the temperature to 140-145 °C and heat for 1.5 hours.
-
After cooling, purify the product by fractional distillation under reduced pressure to obtain Methyl 3,3-dimethylpent-4-enoate.
Mandatory Visualization
Spectral Database Comparison for Methyl 2,2-dimethylpent-4-enoate: A Guide for Researchers
For researchers, scientists, and drug development professionals, access to accurate and comprehensive spectral data is paramount for compound identification, characterization, and quality control. This guide provides a comparative analysis of spectral information for Methyl 2,2-dimethylpent-4-enoate (CAS No. 76352-72-2), a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted spectral data and compares it with experimental data from structurally similar compounds.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| CAS Number | 76352-72-2 |
| Structure | (See Chemical Structures Diagram) |
Spectral Data Comparison
Mass Spectrometry
Predicted Mass Spectrum for this compound:
Based on standard fragmentation patterns for methyl esters and unsaturated compounds, the electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) at m/z 142. Key fragment ions would likely arise from the loss of the methoxy group (-OCH₃, m/z 31) to give a peak at m/z 111, and cleavage of the C-C bond adjacent to the carbonyl group.
Experimental Mass Spectrum for Methyl 3,3-dimethylpent-4-enoate:
| Database | m/z (Relative Intensity) |
| ChemicalBook | 41 (100), 55 (70), 69 (50), 87 (30), 111 (20), 142 (5) |
Comparison: Both isomers are expected to have the same molecular ion peak at m/z 142. The fragmentation patterns are expected to differ due to the different positions of the dimethyl substitution, influencing the stability of the resulting carbocations.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectrum for this compound (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | -CH=CH₂ |
| ~5.0 | m | 2H | -CH=CH₂ |
| ~3.7 | s | 3H | -OCH₃ |
| ~2.3 | d | 2H | -CH₂ -CH= |
| ~1.2 | s | 6H | -C(CH₃ )₂- |
Experimental ¹H NMR Spectrum for Methyl 3,3-dimethylpent-4-enoate (in CDCl₃): [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.86 | dd | 1H | -CH =CH₂ |
| 4.96 | d | 1H | -CH=CH H (trans) |
| 4.93 | d | 1H | -CH=CH H (cis) |
| 3.61 | s | 3H | -OCH₃ |
| 2.23 | s | 2H | -CH₂ -C(CH₃)₂ |
| 1.05 | s | 6H | -C(CH₃ )₂- |
Comparison: The key difference in the predicted versus experimental spectra lies in the signals for the protons on the carbon adjacent to the dimethyl-substituted carbon. In this compound, these are allylic protons and are expected to appear as a doublet around 2.3 ppm. In Methyl 3,3-dimethylpent-4-enoate, these protons are adjacent to the carbonyl group and appear as a singlet at 2.23 ppm.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectrum for this compound (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~177 | C=O |
| ~134 | -C H=CH₂ |
| ~118 | -CH=C H₂ |
| ~52 | -OC H₃ |
| ~45 | -C (CH₃)₂- |
| ~43 | -C H₂-CH= |
| ~25 | -C(C H₃)₂- |
Experimental ¹³C NMR Spectrum for Methyl 3,3-dimethylpent-4-enoate: [2]
| Chemical Shift (ppm) | Assignment |
| 172.5 | C=O |
| 144.9 | -C H=CH₂ |
| 112.1 | -CH=C H₂ |
| 51.3 | -OC H₃ |
| 48.8 | -C H₂-C(CH₃)₂ |
| 39.7 | -C (CH₃)₂- |
| 26.9 | -C(C H₃)₂- |
Comparison: The chemical shifts for the carbonyl carbon and the olefinic carbons are expected to be in similar regions for both isomers. Significant differences are predicted for the quaternary carbon and the adjacent methylene/methyl carbons due to their different chemical environments.
Infrared (IR) Spectroscopy
Predicted IR Spectrum for this compound:
| Wavenumber (cm⁻¹) | Assignment |
| ~3080 | =C-H stretch |
| ~2960 | C-H stretch (alkane) |
| ~1735 | C=O stretch (ester) |
| ~1640 | C=C stretch |
| ~1150 | C-O stretch |
| ~910 | =C-H bend (out-of-plane) |
Experimental IR Spectrum for Methyl 3,3-dimethylpent-4-enoate:
| Database | Wavenumber (cm⁻¹) |
| ChemicalBook | 3078, 2972, 1743, 1639, 1157, 912 |
Comparison: The IR spectra of both isomers are expected to be very similar, showing characteristic absorptions for the ester carbonyl group, the carbon-carbon double bond, and C-H bonds of both sp² and sp³ hybridized carbons. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
Scan Speed: 2 scans/second.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean salt plates or ATR crystal should be acquired and automatically subtracted from the sample spectrum.
-
Visualizations
Caption: Chemical Structures of Target and Alternative Compounds.
Caption: Workflow for Spectral Data Comparison.
References
assessing the enantiomeric excess of chiral Methyl 2,2-dimethylpent-4-enoate
A comprehensive guide to , this document provides a comparative overview of analytical techniques, complete with experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Comparison of Analytical Methods for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is crucial in the synthesis and characterization of chiral molecules like Methyl 2,2-dimethylpent-4-enoate. The most common and effective methods for this purpose are chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral additives. Each technique offers distinct advantages and is suited to different experimental constraints.
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers. Due to the volatility of this compound, chiral GC is a highly suitable method for its enantiomeric analysis. The separation is achieved using a chiral stationary phase (CSP), typically based on cyclodextrin derivatives, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the separation of a broad range of chiral compounds. For non-polar compounds like this compound, normal-phase HPLC with a chiral stationary phase is often employed. Polysaccharide-based CSPs are particularly effective for a wide variety of racemates.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a different approach that does not rely on chromatographic separation. The addition of a chiral shift reagent or a chiral derivatizing agent to the NMR sample containing the enantiomeric mixture can induce chemical shift non-equivalence for corresponding protons or other nuclei in the two enantiomers. The enantiomeric excess can then be determined by integrating the signals of the resolved peaks.
Below is a table summarizing the performance of these methods for the analysis of chiral volatile esters, which are structurally similar to this compound.
Quantitative Data Comparison
| Method | Chiral Selector/Stationary Phase | Analyte Example | Resolution (R_s) | Separation Factor (α) | Analysis Time | Advantages | Disadvantages |
| Chiral GC | Rt-βDEXse (Cyclodextrin-based) | Ethyl-2-methylbutyrate[1] | >1.5[1][2] | - | ~10-30 min[2] | High resolution, fast analysis for volatile compounds.[1] | Requires analyte volatility and thermal stability. |
| Chiral HPLC | Chiralcel OD (Cellulose-based) | Methyl ester derivative[3] | 8.44[3] | - | <10 min[3] | Broad applicability, excellent resolution.[4] | Higher solvent consumption, potential for peak broadening. |
| NMR | Chiral Shift Reagent (e.g., Eu(hfc)₃) | General Esters[5] | N/A (ΔΔδ) | N/A | ~5-15 min | No separation needed, provides structural information.[6][7] | Lower sensitivity, requires higher sample concentration, reagent cost.[8] |
Experimental Workflow
The general workflow for assessing the enantiomeric excess of a chiral compound involves several key steps, from sample preparation to data analysis and interpretation.
Caption: General workflow for determining the enantiomeric excess of a chiral compound.
Detailed Experimental Protocols
Chiral Gas Chromatography (GC)
This protocol is based on general methods for the analysis of volatile chiral esters.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.
-
Chiral Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based column.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 230 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Hydrogen or Helium at a constant flow or pressure.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp at a slow rate (e.g., 2 °C/min) to an appropriate final temperature (e.g., 150 °C) to ensure good separation.
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio).
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the separation of a methyl ester derivative on a polysaccharide-based chiral stationary phase.[3]
-
Instrumentation: HPLC system with a UV detector and a chiral column.
-
Chiral Column: Chiralcel OD (250 x 4.6 mm, 10 µm) or a similar polysaccharide-based column.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The ratio may need to be optimized for the specific compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as the analyte has a C=C bond and an ester group).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers as described for the GC method.
NMR Spectroscopy with a Chiral Shift Reagent
This protocol describes a general procedure for using a chiral shift reagent to determine enantiomeric excess.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Materials:
-
This compound sample.
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral shift reagent (e.g., Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)₃).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small, accurately weighed amount of the chiral shift reagent to the NMR tube.
-
Shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.
-
Continue adding small increments of the shift reagent and acquiring spectra until a sufficient separation of signals for one or more pairs of enantiotopic protons is observed.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the same proton in the two enantiomers.
-
Integrate the areas of these two signals (I1 and I2).
-
Calculate the enantiomeric excess using the formula: % ee = |(I1 - I2) / (I1 + I2)| * 100.
-
Signaling Pathway and Logical Relationship Diagram
The choice of analytical method can be represented as a decision-making process based on the properties of the analyte and the available instrumentation.
Caption: Decision tree for selecting an analytical method for ee determination.
References
- 1. gcms.cz [gcms.cz]
- 2. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. web.mit.edu [web.mit.edu]
- 6. Chiral Shift Reagent for Determination of Enantiomeric Excess | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Industrial Synthesis of Methyl 2,2-dimethylpent-4-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary industrial synthesis routes for Methyl 2,2-dimethylpent-4-enoate, a key intermediate in the production of various fine chemicals and pharmaceuticals. The information presented is collated from publicly available chemical literature and patents, offering a benchmark for process evaluation and development.
The dominant industrial method for synthesizing this compound is the Fischer esterification of 2,2-dimethylpent-4-enoic acid with methanol, typically in the presence of an acid catalyst.[1] This process can be executed in traditional batch reactors or adapted for more modern continuous flow systems.
Comparison of Industrial Synthesis Methods
The choice between batch and continuous flow production depends on several factors, including production scale, operational costs, and desired product quality. Below is a comparative summary of these two approaches for the synthesis of this compound.
| Parameter | Batch Synthesis (Fischer Esterification) | Continuous Flow Synthesis |
| Typical Yield | 85-95% | >95% |
| Purity | High, but may require more intensive purification | Generally higher due to better control of side reactions |
| Reaction Time | Several hours to days | Minutes to hours |
| Temperature | Typically reflux temperature of the alcohol (e.g., 65°C for methanol) | Can be operated at higher temperatures to accelerate the reaction |
| Pressure | Atmospheric | Can be operated at elevated pressures to increase reaction rates |
| Catalyst | Homogeneous (e.g., H₂SO₄, p-TsOH) or Heterogeneous (e.g., acid resins) | Typically heterogeneous for ease of separation and catalyst reuse |
| Solvent | Often an excess of the alcohol reactant (methanol) | Can be run with stoichiometric amounts or a minimal excess of alcohol |
| Scalability | Limited by reactor volume | Highly scalable by numbering up or extending operational time |
| Process Control | More challenging to maintain consistent conditions | Precise control over temperature, pressure, and residence time |
| Safety | Handling of large volumes of flammable and corrosive materials | Smaller reaction volumes at any given time, enhancing safety |
Experimental Protocols
Batch Synthesis: Fischer Esterification
This protocol describes a typical laboratory-scale batch esterification which can be scaled up for industrial production.
Materials:
-
2,2-dimethylpent-4-enoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylpent-4-enoic acid in an excess of anhydrous methanol (typically 5-10 molar equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% relative to the carboxylic acid).
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for several hours (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Continuous Flow Synthesis
This protocol outlines a generalized approach for the continuous synthesis of this compound using a packed-bed reactor.
System Setup:
-
Two high-pressure pumps to deliver the reactant streams.
-
A packed-bed reactor column filled with a solid acid catalyst (e.g., Amberlyst-15).
-
A back-pressure regulator to maintain the desired system pressure.
-
A heating system to control the reactor temperature.
-
A collection vessel for the product stream.
Procedure:
-
Prepare a solution of 2,2-dimethylpent-4-enoic acid in methanol. The molar ratio can be closer to stoichiometric (e.g., 1:1.1 to 1:2) compared to batch processing.
-
Pack the reactor column with the chosen solid acid catalyst.
-
Heat the reactor to the desired temperature (e.g., 80-150°C).
-
Pump the reactant solution through the heated reactor at a controlled flow rate to achieve the desired residence time.
-
Pressurize the system using the back-pressure regulator to keep the reactants in the liquid phase at the operating temperature.
-
The product stream exiting the reactor is collected.
-
The solvent (excess methanol) can be removed by distillation, and the product, this compound, is typically of high purity and may not require further purification.
Visualizations
Caption: Batch Synthesis Workflow for this compound.
Caption: Continuous Flow Synthesis Workflow for this compound.
Caption: Fischer Esterification Signaling Pathway.
References
Safety Operating Guide
Proper Disposal of Methyl 2,2-dimethylpent-4-enoate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of Methyl 2,2-dimethylpent-4-enoate, a flammable and potentially irritating ester. Adherence to these protocols is essential for minimizing risks and meeting regulatory requirements.
I. Immediate Safety Considerations
Before beginning any disposal-related activities, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the chemical's hazards, handling procedures, and emergency measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Nitrile gloves
-
Safety glasses or goggles
-
A laboratory coat
All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a fume hood to avoid inhalation of vapors.[1][2]
II. Waste Characterization and Segregation
This compound is classified as a flammable liquid.[2][3][4] As such, it must be treated as hazardous waste. It is imperative to prevent it from entering drains or the regular trash system.[5][6]
Key Segregation Practices:
-
Do not mix with incompatible waste streams such as acids, bases, or oxidizers.[5]
-
Keep halogenated and non-halogenated solvent waste separate. This compound is a non-halogenated organic solvent.
-
Segregate liquid waste from solid waste.[7] Contaminated lab supplies (e.g., gloves, absorbent pads) should be disposed of as solid hazardous waste.[8]
III. Step-by-Step Disposal Protocol
Step 1: Container Selection and Labeling
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with the ester.[5][8] A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.
-
The container must be clearly labeled as "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable Liquid," "Irritant")
-
The accumulation start date
-
The name of the generating researcher or laboratory
-
Step 2: Waste Accumulation
-
When adding waste to the container, do so carefully to avoid splashes or spills.
-
The container should remain closed at all times except when waste is being added.[9]
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[8]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.[5]
-
Utilize secondary containment, such as a spill tray, to mitigate the effects of any potential leaks.[7][10]
Step 3: Disposal of Empty Containers
-
A container that held this compound is considered "empty" only after all contents have been removed to the best extent possible.[10]
-
For containers that held this chemical, the first rinse with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous waste.[11]
-
After thorough rinsing and air-drying, and with all labels removed or defaced, the container may be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[10]
Step 4: Arranging for Chemical Waste Pickup
-
Once the waste container is full or if the project generating the waste is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting EHS directly.
IV. Spill Management
In the event of a spill, the following procedures should be followed:
| Spill Size | Action |
| Small Spill (<50 mL) | Absorb the spill with an inert absorbent material such as vermiculite, perlite, or cat litter.[1] Place the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it accordingly.[1] |
| Large Spill (>50 mL) | Evacuate the immediate area and alert your laboratory supervisor and EHS department. Prevent the spill from entering drains. Trained personnel should handle the cleanup using appropriate spill kits and PPE. |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. chemtalk.com.au [chemtalk.com.au]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. acewaste.com.au [acewaste.com.au]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. geo.utexas.edu [geo.utexas.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2,2-dimethylpent-4-enoate
Essential safety protocols and disposal guidelines for researchers and laboratory professionals working with Methyl 2,2-dimethylpent-4-enoate. This guide provides immediate, actionable information to ensure the safe handling and disposal of this chemical, fostering a secure and compliant laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE, and the subsequent operational plan details the procedural steps for its use.
| Protection Type | Recommended Equipment | Specification and Use |
| Eye Protection | Safety goggles or a face shield | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Change gloves immediately if contaminated. |
| Body Protection | Flame-retardant lab coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge may be necessary. |
| Foot Protection | Closed-toe shoes | Must be worn to protect against spills. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimizing risks associated with this compound.
Pre-Handling Preparations:
-
Information Review: All personnel must be familiar with the potential hazards of flammable and volatile organic compounds.
-
Area Preparation: Ensure the work area is clean, uncluttered, and located within a certified chemical fume hood.[1]
-
Equipment Check: Verify that all necessary PPE is available and in good condition. Ensure that safety equipment, such as eyewash stations and safety showers, is accessible and operational.[2]
-
Spill Kit: Confirm the location of a spill kit rated for flammable liquids and that personnel are trained in its use.
Handling Procedures:
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Chemical Transport: When moving the chemical, use a secondary container to prevent spills.
-
Dispensing: Handle the chemical within a fume hood to minimize inhalation of vapors.[1][3] Keep the container closed when not in use.[4]
-
Heating: Avoid the use of open flames. If heating is necessary, use a water bath, heating mantle, or other controlled heating source.[1]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Waste Container: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.[5][6] The container should be compatible with flammable organic liquids.
-
Contaminated Materials: Any solid waste, such as gloves, absorbent pads, or paper towels, that comes into contact with the chemical should be collected in a separate, clearly labeled hazardous waste container.[5]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.[6]
Storage and Disposal:
-
Storage: Store waste containers in a designated, well-ventilated, and cool area away from ignition sources.[4]
-
Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed environmental waste management company.[5][7] Never pour flammable chemical waste down the drain.[5][6]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
